molecular formula C17H27ClN2O B593382 6-methoxy DiPT (hydrochloride)

6-methoxy DiPT (hydrochloride)

カタログ番号: B593382
分子量: 310.9 g/mol
InChIキー: DSTYQCAKEMLWCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methoxy DiPT (hydrochloride) is an analytical reference material that is structurally categorized as a tryptamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYQCAKEMLWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-methoxy-DiPT (Hydrochloride) Solubility & Stability Profiling

[1][2]

Executive Summary

6-methoxy-DiPT (hydrochloride) is a positional isomer of the psychoactive tryptamine 5-MeO-DiPT.[1][2] While structurally homologous to serotonin-modulating compounds, its specific physicochemical profile—particularly the 6-position methoxy substitution—alters its lipophilicity and crystal lattice energy compared to its 5-substituted counterparts.[1][2]

This guide provides a rigorous framework for characterizing the solubility and stability of 6-methoxy-DiPT HCl.[1][2] It moves beyond basic product sheet data to establish ICH Q1A(R2)-compliant protocols. The core finding suggests that while the hydrochloride salt form improves handling, the bulky diisopropyl groups and methoxy substituent create significant aqueous solubility constraints (approx. 0.3 mg/mL in PBS), necessitating precise organic co-solvent strategies for biological assays.

Physicochemical Identity & Theoretical Basis[2]

Before initiating wet-lab protocols, the molecular behavior must be understood to predict solubility and degradation pathways.[1][2]

PropertySpecificationImplication for Testing
Chemical Name 6-methoxy-N,N-diisopropyltryptamine HClIndole core is oxidation-sensitive.[1][2]
Formula C₁₇H₂₆N₂O[1][2][3][4][5] • HClSalt form implies ionic dissociation in water, but lipophilic tail resists solvation.
MW 310.9 g/mol Moderate size; amenable to LC-MS analysis.[1][2]
pKa (Calc) ~9.5 (Amine), ~16 (Indole NH)Ionized at physiological pH (7.4), enhancing solubility vs. free base.
Key Risk Indole OxidationLight and air exposure can lead to colored quinoidal species.
The "Hydrophobic Shield" Effect

Unlike simple tryptamine, the two isopropyl groups on the nitrogen create a steric "hydrophobic shield." Even as a hydrochloride salt, this molecule exhibits lower aqueous solubility than expected because the hydration shell around the cation is disrupted by these bulky non-polar groups. Experimental design must account for slow dissolution kinetics.

Solubility Profiling Protocols

Reliable solubility data is the bedrock of reproducible bioassays. We utilize the Thermodynamic Equilibrium (Shake-Flask) method, the gold standard over kinetic (turbidimetric) methods.

Baseline Solubility Data (Reference)

Derived from analytical standard certificates (e.g., Cayman Chemical).

SolventSolubility Limit (Approx.)Usage Note
DMF ~30 mg/mLHigh solubility; good for stock solutions.[1][2]
DMSO ~20 mg/mLPreferred for biological stocks (cryopreservation compatible).[2]
Ethanol ~5 mg/mLModerate; prone to evaporation during handling.
PBS (pH 7.2) ~0.3 mg/mL CRITICAL: Very low. Requires co-solvent (e.g., 0.1% DMSO) for aqueous buffers.
Experimental Protocol: Thermodynamic Solubility

Objective: Determine precise saturation point in variable pH buffers.

Workflow Diagram (Graphviz):

Solubility_WorkflowPrep1. PreparationExcess Solid + SolventAgitate2. Agitation37°C / 24-48 hrsPrep->Agitate EquilibriumFilter3. Filtration0.22 µm PVDF (Heated)Agitate->Filter Remove SolidDilute4. DilutionMobile Phase MatchFilter->Dilute Prevent Crash-outAnalyze5. HPLC-UV/MSQuant vs. Std CurveDilute->Analyze Quantification

Caption: Step-by-step thermodynamic solubility determination workflow ensuring saturation equilibrium.

Step-by-Step Methodology:

  • Preparation: Weigh ~5 mg of 6-methoxy-DiPT HCl into a 4 mL amber glass vial (amber protects from light).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Place in a shaking incubator at 25°C (or 37°C for physiological relevance) for 24 to 48 hours .

    • Why: Tryptamine salts can form supersaturated solutions or gels; long equilibration ensures true thermodynamic solubility.[2]

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter .

    • Tip: Pre-warm the filter to the incubation temperature to prevent precipitation inside the filter membrane.

  • Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (280 nm). Calculate concentration using a standard curve prepared in DMSO.

Stability Testing Framework (ICH Q1A)

Tryptamines are notoriously unstable in solution, prone to oxidative deamination and dimerization. This protocol defines a Forced Degradation Study to validate storage conditions and identify degradation products.

Stress Conditions Matrix

Perform these tests on a 1 mg/mL solution (in water/acetonitrile) to identify "stability-indicating" analytical parameters.

StressorConditionDurationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C4–24 HoursAmide/Ester cleavage (unlikely here), ether stability.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C4–24 HoursDeamination risk; free base precipitation.
Oxidation 3% H₂O₂, RT1–4 HoursHigh Risk: Indole oxidation to N-formylkynurenine or dimers.[1]
Photolysis UV/Vis Light (1.2M lux hrs)24 HoursIndole radical formation (browning/discoloration).[2]
Thermal 60°C (Solid State)7 DaysCrystal lattice stability; hygroscopicity check.
Degradation Pathway Visualization[2]

Degradation_PathwaysParent6-methoxy-DiPT HCl(Parent)OxidationOxidation(Peroxide/Air)Parent->OxidationLightPhotolysis(UV Exposure)Parent->LightN_OxideN-Oxide(Tertiary Amine)Oxidation->N_Oxide Amine AttackQuinoneQuinone IminesOxidation->Quinone Ring AttackIndole_DimerIndole Dimers(Colored)Light->Indole_Dimer Radical Coupling

Caption: Primary degradation pathways for 6-substituted tryptamines under stress conditions.[1][2]

Analytical Method (HPLC-UV/MS)

To monitor stability, the analytical method must separate the parent peak from degradants.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 280 nm (Indole absorption).[2][5]

    • MS: ESI+ Mode (Parent ion m/z ~275 [M+H]⁺).

Pass Criteria:

  • Mass Balance: The sum of the parent peak area + degradant peak areas should equal 95-105% of the initial control area (correcting for response factors).

  • Purity Threshold: No single degradant >0.1% for pharmaceutical standards; >1% acceptable for early research reagents.

Storage & Handling Recommendations

Based on the theoretical instability of the indole ring and the hygroscopic potential of HCl salts:

  • Solid State: Store at -20°C . Desiccate to prevent hydrolysis of the salt form which can lead to "clumping" and acidity changes.

  • Solution State:

    • DMSO Stocks: Stable for ~3 months at -20°C.[2]

    • Aqueous/PBS: Prepare fresh daily . The low solubility (0.3 mg/mL) creates a high risk of precipitation upon freeze-thaw cycles.[2]

  • Light: Use amber vials exclusively. Wrap reaction vessels in foil during benchtop handling.

References

  • International Conference on Harmonisation (ICH). (2003).[2][6] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. The Analyst, 130(3), 330-344.[1][7] (Provides mass spectral fragmentation patterns for DiPT analogs).

  • PubChem. (n.d.).[2] Compound Summary: 6-methoxy-DiPT.[1][2][4] National Library of Medicine.[2] Retrieved from [Link]

Technical Monograph: 6-methoxy-DiPT (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-methoxy-DiPT (hydrochloride) , specifically addressing its chemical identity, synthesis, pharmacological significance as a structural probe, and analytical validation.

CAS Number: 2426-76-8 Compound Class: Tryptamine / Indolealkylamine Primary Application: Analytical Reference Standard, SAR Structural Probe, Negative Control in 5-HT2A Agonist Studies.

Executive Summary & Strategic Utility

6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) is a positional isomer of the potent psychedelic 5-methoxy-DiPT ("Foxy Methoxy"). Unlike its 5-substituted counterpart, 6-methoxy-DiPT is widely characterized as lacking significant psychomimetic activity at comparable dosages.[1]

For drug development professionals and neuropharmacologists, this compound serves two critical functions:

  • Structure-Activity Relationship (SAR) Elucidation: It acts as a vital negative control to map the steric and electrostatic requirements of the serotonin 5-HT2A receptor's orthosteric binding site. The inactivity resulting from the shift of the methoxy group from position 5 to 6 highlights the strict regiospecificity required for receptor activation.

  • Forensic & Analytical Validation: As a positional isomer with an identical molecular weight to 5-methoxy-DiPT, it is an essential reference standard for establishing chromatographic resolution in forensic toxicology, preventing false positives in mass spectrometry workflows.

Chemical Specifications & Physical Properties[1][2][3][4][5]

The following data constitutes the baseline identity for CAS 2426-76-8. Researchers must verify these parameters upon receipt of reference material.

ParameterSpecification
IUPAC Name N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine hydrochloride
Molecular Formula C₁₇H₂₆N₂O[1][2][3][4][5][6][7][8] • HCl
Formula Weight 310.9 g/mol
Free Base Weight 274.4 g/mol
Appearance Crystalline solid (typically off-white to beige)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in PBS (pH 7.2)
SMILES CC(C)N(CCC1=CNC2=C1C=CC(OC)=C2)C(C)C.Cl
InChI Key DSTYQCAKEMLWCG-UHFFFAOYSA-N

Synthesis & Manufacturing Protocol

While 6-methoxy-DiPT is commercially available as a reference standard, understanding its synthesis is required for derivatization studies. The standard protocol utilizes the Speeter-Anthony Tryptamine Synthesis , adapted for the 6-methoxyindole precursor.

Synthetic Pathway (Mechanism)

The synthesis proceeds via the acylation of 6-methoxyindole with oxalyl chloride, followed by amidation with diisopropylamine and subsequent reduction with Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Acylation (Glyoxalyl Chloride Formation):

    • Dissolve 6-methoxyindole (1.0 eq) in anhydrous diethyl ether at 0°C.

    • Dropwise add oxalyl chloride (1.2 eq). The reaction is highly exothermic.

    • Observation: Formation of a red/orange precipitate (6-methoxy-3-indoleglyoxalyl chloride). Stir for 2 hours.

  • Amidation:

    • Cool the reaction mixture to -10°C.

    • Add diisopropylamine (2.5 eq) in ether. Excess amine acts as a scavenger for the liberated HCl.

    • Purification: Wash the resulting solid with water to remove amine salts. Recrystallize the glyocylamide intermediate from ethanol.

  • Reduction (Indole Glyoxylamide → Tryptamine):

    • Suspend LiAlH₄ (4.0 eq) in anhydrous THF under reflux conditions.

    • Slowly add the glyoxylamide intermediate (dissolved in THF).

    • Reflux for 12–16 hours.[9]

    • Quenching: Use the Fieser method (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts. Filter and evaporate solvent.

  • Salt Formation (Hydrochloride):

    • Dissolve the free base oil in minimal isopropanol.

    • Add concentrated HCl or HCl/dioxane solution dropwise until pH ~3.

    • Precipitate with anhydrous diethyl ether and filter.

Visualization of Synthesis Workflow

SynthesisPath Start 6-Methoxyindole Step1 Acylation (+ Oxalyl Chloride) Start->Step1 Inter1 Indoleglyoxalyl Chloride Step1->Inter1 Step2 Amidation (+ Diisopropylamine) Inter1->Step2 Inter2 6-MeO-Indole Glyoxylamide Step2->Inter2 Step3 Reduction (LiAlH4 / THF) Inter2->Step3 Final 6-Methoxy-DiPT (Free Base) Step3->Final Salt HCl Salt Formation Final->Salt

Figure 1: Speeter-Anthony synthesis route for 6-methoxy-DiPT from 6-methoxyindole precursor.

Pharmacological Profile: The "Inactive" Probe

The value of 6-methoxy-DiPT lies in its contrast to 5-methoxy-DiPT. This section details the Structure-Activity Relationship (SAR) logic.

Receptor Binding & Regiospecificity

The 5-HT2A receptor (primary target for psychedelic tryptamines) possesses a specific hydrophobic pocket that accommodates substituents on the indole ring.

  • 5-Position (5-MeO-DiPT): The methoxy group at C5 aligns with Ser159 and other residues in the receptor pocket, stabilizing the active conformation (high potency).

  • 6-Position (6-MeO-DiPT): The shift to C6 creates steric clash or fails to engage the necessary hydrogen bond network. Consequently, 6-methoxy-DiPT exhibits low to negligible affinity for 5-HT2A.

Comparative Bioactivity Data

Based on Alexander Shulgin's TiHKAL and subsequent receptor screening data.

CompoundSubstitution5-HT2A AffinityHuman Active DoseEffect Profile
5-MeO-DiPT C5-MethoxyHigh (Ki < 50 nM)6–12 mgHallucinogenic, Entactogenic
6-MeO-DiPT C6-MethoxyLow / Negligible> 50 mg (Inactive)None / Mild physical sensation
7-MeO-DiPT C7-MethoxyVery Low> 70 mg (Inactive)None
SAR Logic Diagram

SAR_Logic cluster_0 Indole Ring Substitution Effects C5 5-Methoxy (Optimal Fit) Receptor 5-HT2A Receptor Activation C5->Receptor High Potency (Agonist) C6 6-Methoxy (Steric Mismatch) C6->Receptor No Activation (Steric Hindrance) C7 7-Methoxy (Inactive) C7->Receptor No Activation

Figure 2: SAR comparison showing the impact of methoxy positioning on 5-HT2A receptor activation.

Analytical Validation Protocols

Differentiation between 5-methoxy-DiPT and 6-methoxy-DiPT is the primary challenge in forensic and quality control settings due to their isobaric nature (same mass: 274.4 Da).

GC-MS Differentiation

Standard Electron Ionization (EI) mass spectra for tryptamine isomers are often nearly identical. Separation relies on Retention Time (RT) .

  • Column: Rxi-5Sil MS (30m x 0.25mm ID, 0.25µm).

  • Method: 100°C (hold 1 min) to 300°C at 20°C/min.

  • Result: 6-methoxy-DiPT typically elutes after 5-methoxy-DiPT due to slightly higher boiling point/polarity interactions, though this must be empirically validated on the specific instrument.

NMR Spectroscopy (Definitive ID)

Proton NMR (¹H-NMR) provides the only absolute structural confirmation without reference standards.

  • Key Diagnostic Region: The aromatic region (6.7 – 7.5 ppm).

  • 5-MeO Pattern: 1,3,4-trisubstituted benzene ring pattern (signals at C4, C6, C7). Coupling constants (

    
    ) will show ortho (C6-C7) and meta (C4-C6) coupling.
    
  • 6-MeO Pattern: 1,3,4-trisubstituted benzene ring pattern (signals at C4, C5, C7).

    • Differentiation: Look for the singlet (or doublet with small meta-coupling) of the proton at C7 in the 6-MeO isomer, which is distinct from the coupling patterns in the 5-MeO isomer.

Safety & Handling

  • Hazard Classification: While physiological toxicity is not fully established, treat as a potential irritant and bioactive amine.

  • Storage: -20°C, desiccated. Protect from light (tryptamines are prone to oxidation).

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Legal Status: 6-methoxy-DiPT is generally unscheduled in many jurisdictions but may be treated as an analogue of 5-MeO-DiPT under "Federal Analogue Acts" (e.g., USA) if intended for human consumption. In a research setting, it is a chemical standard.[8]

References

  • Shulgin, A., & Shulgin, A. (1997).[10][3] TiHKAL: The Continuation. Transform Press. (See Entry #37 and #40 for comparative isomer data). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15942804, 6-Methoxy-N,N-diisopropyltryptamine. Retrieved February 10, 2026, from [Link]

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of ring-substituted tryptamines. Journal of Medicinal Chemistry. (General reference for tryptamine SAR). [Link]

Sources

Technical Guide: Comparative Analysis of 5-MeO-DiPT and 6-methoxy-DiPT

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Synthetic Logic, and Pharmacodynamic Divergence[1]

Executive Summary

This technical guide provides a rigorous comparison between 5-MeO-DiPT (5-methoxy-N,N-diisopropyltryptamine) and its positional isomer, 6-methoxy-DiPT .[1] While 5-MeO-DiPT ("Foxy") is a potent, orally active serotonergic agonist with established psychoactive properties, 6-methoxy-DiPT represents a classic case of Structure-Activity Relationship (SAR) attenuation .[1]

For drug development professionals and medicinal chemists, understanding the divergence between these two isomers highlights the critical importance of the indole 5-position in serotonergic signal transduction.[1] This guide details the physicochemical differences, synthetic pathways, and analytical methods required to differentiate these compounds, emphasizing why the 5-methoxy substitution is pharmacologically privileged while the 6-methoxy substitution typically results in inactivity or significantly reduced potency.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The core difference lies in the substitution pattern on the indole ring.[2] While chemically subtle, this positional change drastically alters the electronic landscape and steric profile of the molecule, affecting its ability to dock into the orthosteric binding site of 5-HT receptors.[1]

Electronic Distribution and Dipole Moments[1][3]
  • 5-MeO-DiPT: The methoxy group at C5 acts as an electron-donating group (EDG) via resonance, increasing electron density at C4 and C6.[1] This specific electronic distribution is highly favorable for interaction with the Ser159 and Phe340 residues in the 5-HT2A receptor pocket.[1][2]

  • 6-methoxy-DiPT: Moving the methoxy group to C6 alters the resonance structures.[1][2] The electron density shifts, and the vector of the molecular dipole changes.[1][2] Spectroscopic studies on 6-methoxyindole derivatives reveal the existence of distinct syn and anti conformers regarding the methoxy group orientation, which may energetically penalize the active conformation required for receptor activation.[1][2]

Structural Comparison Diagram

The following Graphviz diagram visualizes the numbering and structural divergence.

StructuralComparison cluster_0 5-MeO-DiPT (Active) cluster_1 6-methoxy-DiPT (Inactive/Low Potency) Struct5 Indole Core (C5-Methoxy) Tail5 N,N-Diisopropyl Tail Struct5->Tail5 Ethyl Linker Diff Key SAR Difference: Steric & Electronic Mismatch at 5-HT2A Struct5->Diff Struct6 Indole Core (C6-Methoxy) Tail6 N,N-Diisopropyl Tail Struct6->Tail6 Ethyl Linker Struct6->Diff

Figure 1: Structural comparison highlighting the positional isomerism that dictates pharmacological activity.[1]

Part 2: Synthetic Pathways & Precursor Logic[1][2]

The synthesis of both compounds typically follows the Speeter-Anthony procedure .[1][2] The divergence occurs strictly at the selection of the starting indole.[2]

Precursor Selection[1]
  • Target: 5-MeO-DiPT

    
     Precursor: 5-Methoxyindole [1]
    
  • Target: 6-methoxy-DiPT

    
     Precursor: 6-Methoxyindole [1]
    

Note on Precursor Availability: 5-Methoxyindole is an industrial commodity used in melatonin synthesis.[1][2] 6-Methoxyindole is significantly more expensive and less commonly available, making the unintentional synthesis of the 6-isomer rare but possible if raw materials are misidentified.[1][2]

Step-by-Step Synthetic Protocol (Speeter-Anthony)

Caution: 5-MeO-DiPT is a Schedule I substance in the US.[1] This protocol is for theoretical reference and authorized research only.

  • Acylation (Glyoxalyl Chloride Formation):

    • Reagents: Anhydrous Diethyl Ether (

      
      ), Oxalyl Chloride.[1][2]
      
    • Procedure: To a stirred solution of the specific Methoxyindole (5- or 6- isomer) in

      
      , oxalyl chloride is added dropwise at 0°C.[1]
      
    • Mechanism: Electrophilic aromatic substitution at the indole C3 position.[1][2]

    • Intermediate: Indole-3-glyoxalyl chloride (red/orange solid).[1][2]

  • Amidation:

    • Reagents: Diisopropylamine (

      
      ), excess.[1][2]
      
    • Procedure: The glyoxalyl chloride intermediate is reacted with excess diisopropylamine.[1][2]

    • Intermediate: Indole-3-yl-N,N-diisopropylglyoxylamide.[1][2]

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (

      
      ), anhydrous THF.[1][2]
      
    • Procedure: The amide is added to a refluxing suspension of

      
       in THF.[1][2] Reflux is maintained for 12-24 hours to ensure complete reduction of both carbonyl groups.[2]
      
    • Workup: Quench with wet THF/NaOH (Fieser method), filter salts, and evaporate solvent.

  • Salt Formation:

    • Reagents: HCl gas or Fumaric acid.[2]

    • Product: 5-MeO-DiPT HCl (or 6-MeO-DiPT HCl).[1]

Synthesis Workflow Diagram

SynthesisFlow cluster_inputs Start5 5-Methoxyindole Step1 Step 1: Acylation (Oxalyl Chloride, 0°C) Start5->Step1 Start6 6-Methoxyindole Start6->Step1 Inter1 Intermediate: Indole-3-glyoxalyl chloride Step1->Inter1 Step2 Step 2: Amidation (Diisopropylamine) Inter1->Step2 Inter2 Intermediate: Indole-3-glyoxylamide Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF Reflux) Inter2->Step3 Final5 5-MeO-DiPT (Active) Step3->Final5 If Start=5-MeO Final6 6-methoxy-DiPT (Inactive) Step3->Final6 If Start=6-MeO

Figure 2: Comparative synthetic pathway via the Speeter-Anthony procedure.

Part 3: Pharmacodynamic Implications (SAR)

The "5-Methoxy Rule" is a heuristic in tryptamine pharmacology suggesting that substitution at C5 is optimal for potency, while C6 substitution is generally deleterious.[1][2]

1. Receptor Binding Affinity (5-HT2A)[1][4][5]
  • 5-MeO-DiPT: Exhibits nanomolar affinity (

    
    ) for 5-HT1A and 5-HT2A receptors.[1][5] The 5-methoxy group sits in a hydrophobic pocket and may form a hydrogen bond with specific serine residues, stabilizing the receptor in an active conformation.[1]
    
  • 6-methoxy-DiPT: Based on SAR data from related compounds (like 6-MeO-DMT and 6-MeO-MiPT), the 6-methoxy group likely introduces steric clash with the receptor wall (specifically residues in transmembrane helix 5 or 6).[1] This prevents the ethyl-amine tail from anchoring the ionic lock effectively.[1][2] Consequently, 6-methoxy-DiPT is predicted to have >100x lower affinity or be effectively inactive at recreational dosages.[1][2]

2. Metabolic Stability
  • 5-MeO-DiPT: Metabolized primarily by CYP2D6 via O-demethylation to 5-OH-DiPT (active) and N-dealkylation.[1]

  • 6-methoxy-DiPT: While likely susceptible to similar O-demethylation, the resulting 6-hydroxy-DiPT metabolite is also pharmacologically negligible compared to the 5-hydroxy counterpart.[1]

Part 4: Analytical Differentiation

Distinguishing these isomers is critical for forensic and quality control purposes, as mass spectrometry (MS) fragmentation patterns are often identical (isobaric, MW = 274.4 g/mol ).[1][2] Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.[2]

1H NMR Comparison Table (Aromatic Region)

The splitting pattern of the indole protons provides the fingerprint.[2]

Feature5-MeO-DiPT (Observed)6-methoxy-DiPT (Predicted)
Proton H4 Doublet (d), coupled to H6 (meta coupling).[1]Doublet (d), coupled to H5 (ortho coupling).[2]
Proton H6 Doublet of doublets (dd), coupled to H4 (meta) and H7 (ortho).[2]Substituted (Methoxy) - No proton here.[2]
Proton H5 Substituted (Methoxy) - No proton here.[2]Doublet of doublets (dd), coupled to H4 (ortho).[2]
Coupling Constants (

)

Hz (Ortho)

Hz (Meta)

Hz (Ortho)

Hz (Meta)
Key Distinction Look for the broad singlet or meta-coupled doublet at ~7.0 ppm (H4) .[1]Look for a strong ortho-coupling doublet (H4/H5 pair) .
Analytical Workflow Diagram

Analysis Sample Unknown Sample (MW 274.4) GCMS GC/MS Analysis Sample->GCMS NMR 1H NMR Spectroscopy (Aromatic Region) Sample->NMR ResultMS Result: m/z 274 Cannot distinguish isomer GCMS->ResultMS ResultMS->NMR Required Step Pattern5 Pattern A: Ortho coupling (H6-H7) Meta coupling (H4-H6) NMR->Pattern5 Pattern6 Pattern B: Ortho coupling (H4-H5) Meta coupling (H5-H7) NMR->Pattern6 Conclusion5 Identify: 5-MeO-DiPT Pattern5->Conclusion5 Conclusion6 Identify: 6-methoxy-DiPT Pattern6->Conclusion6

Figure 3: Analytical decision tree for differentiating positional isomers.

References
  • Shulgin, A., & Shulgin, A. (1997).[1][2] TiHKAL: The Continuation. Transform Press. (Entry #12: 5-MeO-DiPT). [2]

  • Brandt, S. D., et al. (2004).[1][2] Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. The Analyst, 129(11), 1047-1057.[1][2][6]

  • Fantegrossi, W. E., et al. (2006).[1][2][7] Hallucinogenic-like actions of 5-methoxy-N,N-diisopropyltryptamine ("Foxy") in mice and rats.[1] Psychopharmacology, 181(3), 496-503.[1][2]

  • Nichols, D. E. (2012).[1][2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.[1][2] (Contextual grounding for 5- vs 6-position SAR).

  • Sogawa, C., et al. (2007).[1][2][7] Transport of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) into brain tissue.[1][7] Journal of Toxicological Sciences, 32(1), 47-53.[1][2]

Sources

The Renaissance of Tryptamines: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

An expanding body of rigorous scientific evidence is repositioning tryptamine-based compounds from the periphery to the forefront of neuropsychiatric drug development. Historically recognized for their profound effects on consciousness, these molecules are now being systematically investigated for their therapeutic potential in treating a spectrum of challenging conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and substance use disorders. This technical guide provides an in-depth analysis of the core scientific principles underlying the therapeutic applications of tryptamines. We will dissect the molecular mechanisms of action, critically evaluate the existing clinical and preclinical data, and present detailed experimental protocols relevant to the field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of neurotherapeutics.

Introduction: A Paradigm Shift in Neuropsychopharmacology

The tryptamine scaffold, a monoamine alkaloid derived from the amino acid tryptophan, is the foundational structure for a class of compounds with potent psychoactive properties.[1][2] Prominent naturally occurring tryptamines include psilocybin (found in certain species of mushrooms), N,N-Dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[3][4] For decades, research into these compounds was largely curtailed. However, a confluence of factors, including a greater understanding of their neurobiological mechanisms and a pressing need for novel treatments for mental health disorders, has catalyzed a resurgence in their scientific exploration.[5]

This guide will navigate the scientific landscape of therapeutic tryptamines, moving beyond the historical narrative to focus on the empirical data and methodologies that are shaping their modern development. We will explore the nuanced pharmacology of these compounds, the critical role of psychedelic-assisted therapy, and the future directions of this rapidly evolving field.

Molecular Mechanisms of Action: Beyond the 5-HT2A Receptor

The classic understanding of tryptamine action centers on their agonist activity at the serotonin 2A (5-HT2A) receptor.[4][6][7] This interaction is indeed crucial for the characteristic subjective effects of psychedelics and is believed to initiate a cascade of downstream neurobiological events that contribute to their therapeutic efficacy.[8][9][10] However, a more granular view reveals a more complex and multi-faceted pharmacology.

2.1. The Central Role of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by tryptamines leads to a host of intracellular changes, including the recruitment of signaling proteins like β-arrestin and the activation of phospholipase C. This, in turn, influences neuronal excitability and gene expression.[10] Neuroimaging studies in humans have demonstrated that psychedelic-induced alterations in consciousness are associated with distinct changes in brain activity and connectivity patterns, largely driven by 5-HT2A receptor agonism.[8][9][11] These changes include a reduction in the integrity of well-established brain networks, such as the default mode network (DMN), and an increase in global functional connectivity.[12] This "network reset" is hypothesized to disrupt rigid, pathological patterns of thought and emotion, creating a window of opportunity for therapeutic change.

2.2. The Emerging Significance of the 5-HT1A Receptor

While the 5-HT2A receptor has been the primary focus, emerging research highlights the significant contribution of the 5-HT1A receptor to the therapeutic effects of certain tryptamines, particularly 5-MeO-DMT.[3][13] 5-MeO-DMT exhibits high affinity for the 5-HT1A receptor, and activation of this receptor is associated with anxiolytic and antidepressant effects.[14] This dual agonism at both 5-HT2A and 5-HT1A receptors may produce a unique psychopharmacological profile, potentially contributing to the rapid and sustained reductions in symptoms of depression and anxiety observed in some studies.[3][13]

2.3. Other Receptor Systems and Neurobiological Effects

Tryptamines interact with a broader range of receptor systems, including other serotonin receptor subtypes (e.g., 5-HT2C), dopamine receptors, and the sigma-1 receptor.[15][16] DMT, for instance, is an endogenous ligand for the sigma-1 receptor, which is involved in neuroprotection and cellular stress responses.[15] Furthermore, tryptamines have been shown to promote structural and functional neuroplasticity in the prefrontal cortex, a key brain region for emotional regulation and cognitive control.[8][9] This includes increases in dendritic spine density and the formation of new synapses.

Signaling Pathway of Tryptamine-based Psychedelics

Tryptamine_Signaling Tryptamine Tryptamine (e.g., Psilocin, DMT) HT2A 5-HT2A Receptor Tryptamine->HT2A Agonism HT1A 5-HT1A Receptor Tryptamine->HT1A Agonism Sigma1 Sigma-1 Receptor (DMT) Tryptamine->Sigma1 Agonism PLC Phospholipase C Activation HT2A->PLC Arrestin β-Arrestin Recruitment HT2A->Arrestin AC Adenylyl Cyclase Inhibition HT1A->AC Neuroprotection Neuroprotective Pathways Sigma1->Neuroprotection DMN Default Mode Network (DMN) Disruption PLC->DMN Neuroplasticity Increased Neuroplasticity Arrestin->Neuroplasticity Anxiolysis Anxiolytic & Antidepressant Effects AC->Anxiolysis Neuroprotection->Neuroplasticity

Caption: Simplified signaling pathways of therapeutic tryptamines.

Clinical Applications and Evidence

The renewed interest in tryptamines is largely driven by promising clinical data, particularly for psilocybin in the treatment of depression and anxiety. These clinical trials are characterized by a unique therapeutic model: psychedelic-assisted therapy.

3.1. Psychedelic-Assisted Therapy: A Novel Treatment Paradigm

Psychedelic-assisted therapy is a structured therapeutic approach that combines the administration of a psychedelic compound with psychotherapy.[17] This model typically involves preparatory sessions to establish a therapeutic alliance and set intentions, a medication session where the psychedelic is administered in a supportive setting, and integration sessions to process the experience and its insights.[18][19][20] The goal is to leverage the psychedelic-induced state of heightened introspection and emotional accessibility to facilitate therapeutic breakthroughs.

Experimental Workflow for Psychedelic-Assisted Therapy

PAT_Workflow Start Patient Screening & Informed Consent Prep Preparatory Sessions (Therapeutic Alliance, Set & Setting) Start->Prep Dosing Medication Session (Controlled Environment, Supportive Care) Prep->Dosing Integration Integration Sessions (Processing Experience, Fostering Insights) Dosing->Integration FollowUp Long-term Follow-up & Outcome Assessment Integration->FollowUp

Caption: A typical workflow for psychedelic-assisted therapy clinical trials.

3.2. Psilocybin for Depression and Anxiety

Multiple clinical trials have demonstrated the potential of psilocybin-assisted therapy for treatment-resistant depression (TRD) and major depressive disorder (MDD).[21][22] A landmark study published in the New England Journal of Medicine showed that a single 25 mg dose of psilocybin, in conjunction with psychological support, significantly reduced depressive symptoms compared to a 1 mg control dose in individuals with TRD.[21] Phase 2 trials have also shown promising results for MDD, with a single 25 mg dose leading to rapid and sustained reductions in depressive symptoms.[5] Ongoing Phase 3 trials are further evaluating the efficacy and safety of psilocybin for these indications.[22][23][24]

3.3. DMT and 5-MeO-DMT: Rapid-Acting Potential

DMT and 5-MeO-DMT are characterized by their rapid onset and short duration of action, which may offer advantages in a clinical setting.[13][25] Observational studies and early-phase clinical trials suggest that a single administration of 5-MeO-DMT can lead to rapid and sustained improvements in symptoms of depression, anxiety, and stress.[3][13] The intense and often transformative experiences induced by these compounds are thought to be a key predictor of their therapeutic efficacy.[3][13] While research is in earlier stages compared to psilocybin, the unique pharmacological profiles of DMT and 5-MeO-DMT make them compelling candidates for further investigation.[15][26]

3.4. Tryptamines for PTSD and Other Indications

There is growing interest in the potential of tryptamines for treating PTSD.[7][27][28][29] The ability of these compounds to facilitate emotional processing and reduce fear responses may be particularly beneficial for individuals with trauma-related disorders.[7] Preclinical and early clinical studies are exploring the use of psilocybin and other tryptamines for PTSD, as well as for substance use disorders and end-of-life anxiety.[6][30][31]

Preclinical Models and Experimental Protocols

Robust preclinical research is essential for understanding the mechanisms of action of tryptamines and for identifying novel therapeutic candidates.

4.1. In Vitro Receptor Binding and Functional Assays

A fundamental step in characterizing a novel tryptamine derivative is to determine its binding affinity and functional activity at key serotonin receptors.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound by nonlinear regression analysis of the competition binding data.

4.2. In Vivo Behavioral Models

Animal models are crucial for assessing the behavioral effects of tryptamines and for predicting their therapeutic potential in humans.

Protocol: Head-Twitch Response (HTR) Assay in Mice

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of a compound.

  • Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Compound Administration: Administer the test compound or vehicle via intraperitoneal (IP) injection.

  • Observation: Place the mouse in a clean observation chamber and record the number of head twitches over a specified time period (e.g., 30 minutes).

  • Data Analysis: Compare the number of head twitches in the test compound group to the vehicle control group using appropriate statistical methods.

4.3. Neuroimaging and Electrophysiology

Advanced techniques like functional magnetic resonance imaging (fMRI) in rodents and in vivo electrophysiology can provide insights into how tryptamines modulate brain activity and connectivity.

Safety, Toxicology, and Future Directions

While the therapeutic potential of tryptamines is significant, a thorough understanding of their safety and toxicology is paramount for their clinical development.

5.1. Safety and Toxicology Profile

Tryptamines are generally considered to have a favorable physiological safety profile, with low potential for addiction or overdose.[25][32][33] However, they can induce profound psychological experiences that can be challenging for some individuals.[12] Careful screening of participants and a supportive therapeutic environment are essential to mitigate potential risks.[17] Concomitant use with other serotonergic drugs, such as MAOIs, can lead to serotonin syndrome and should be avoided.[4][34]

5.2. Future Research and Development

The field of tryptamine therapeutics is rapidly advancing. Future research will likely focus on:

  • Novel Tryptamine Derivatives: The development of tryptamine analogs with improved pharmacokinetic and pharmacodynamic properties, potentially separating therapeutic effects from hallucinogenic experiences.[35][36][37][38]

  • Optimizing Psychedelic-Assisted Therapy: Refining therapeutic protocols to maximize efficacy and ensure patient safety.[39]

  • Exploring New Indications: Investigating the potential of tryptamines for a wider range of neuropsychiatric and neurological disorders.[40][41]

  • Understanding Long-Term Effects: Conducting long-term follow-up studies to assess the durability of therapeutic effects.

Conclusion

Tryptamines represent a paradigm shift in the treatment of mental health disorders. Their unique mechanisms of action, which involve not only receptor modulation but also the promotion of neuroplasticity and the facilitation of profound psychological experiences, offer a novel approach to healing. As research continues to unravel the complexities of these remarkable compounds, they hold the promise of providing much-needed relief for individuals suffering from some of the most challenging and debilitating conditions. Continued rigorous scientific investigation, coupled with a commitment to patient safety and therapeutic innovation, will be essential to fully realize the therapeutic potential of tryptamines.

References

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC. (URL: [Link])

  • Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC. (URL: [Link])

  • Largest trial to date shows that psilocybin reduces depression symptoms | King's College London. (URL: [Link])

  • The development of psilocybin therapy for treatment-resistant depression: an update - PMC. (URL: [Link])

  • Understanding the neurobiology of psychedelics: Insights from brain network reconfigurations - PsyPost. (URL: [Link])

  • Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC. (URL: [Link])

  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - Psychedelic Medicine Association. (URL: [Link])

  • Classic Psychedelic Drugs: Update on Biological Mechanisms - ResearchGate. (URL: [Link])

  • Psilocybin-Assisted Therapy in Treatment-Resistant Depression - ClinicalTrials.gov. (URL: [Link])

  • Classic psychedelics: An integrative review of epidemiology, therapeutics, mystical experience, and brain network function - PubMed. (URL: [Link])

  • Neuropharmacology of N,N-Dimethyltryptamine - PMC - NIH. (URL: [Link])

  • A Study of Psilocybin for Major Depressive Disorder (MDD) - ClinicalTrials.gov. (URL: [Link])

  • Toxicology and Analysis of Psychoactive Tryptamines - MDPI. (URL: [Link])

  • Participate in a Psychedelic Medicine Clinical Trial | NYU Langone Health. (URL: [Link])

  • Dimethyltryptamine - Wikipedia. (URL: [Link])

  • The hallucinogenic world of tryptamines: an updated review - Blossom Analysis. (URL: [Link])

  • Psilocybin-Assisted Therapy of Depression using ACT (Yale Manual) | Association for Contextual Behavioral Science. (URL: [Link])

  • N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. (URL: [Link])

  • Psychedelics as Reemerging Treatments for Anxiety Disorders: Possibilities and Challenges in a Nascent Field - PMC. (URL: [Link])

  • Recreational Use, Analysis and Toxicity of Tryptamines - PMC. (URL: [Link])

  • Examining the potential of psilocybin and 5-MeO-DMT as therapeutics for traumatic brain injury | Request PDF - ResearchGate. (URL: [Link])

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (URL: [Link])

  • DMT: Mechanisms, Psychological and Physiological Effects, and Its Dual Role as a Drug of Abuse and Potential Health Benefit - NSUWorks. (URL: [Link])

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC - NIH. (URL: [Link])

  • Toxicology and Analysis of Psychoactive Tryptamines - PubMed. (URL: [Link])

  • Breaking Through Treatment-Resistant Depression: What New Research Reveals About 5-MeO-DMT Therapy - Serenity Professional Counseling. (URL: [Link])

  • Recreational Use, Analysis and Toxicity of Tryptamines | Bentham Science. (URL: [Link])

  • Biomedical Significance of Tryptamine: A Review - Walsh Medical Media. (URL: [Link])

  • A Manual for MDMA-Assisted Psychotherapy in the Treatment of Posttraumatic Stress Disorder - Multidisciplinary Association for Psychedelic Studies. (URL: [Link])

  • Mini-review: The neurobiology of treating substance use disorders with classical psychedelics - ResearchGate. (URL: [Link])

  • Yale Manual for Psilocybin-Assisted Therapy of Depression. (URL: [Link])

  • 5-HT2A receptor - Wikipedia. (URL: [Link])

  • The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC - NIH. (URL: [Link])

  • Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. (URL: [Link])

  • Professional Practice Guidelines for Psychedelic-Assisted Therapy Aug 2023 - BrainFutures. (URL: [Link])

  • Tryptamine Therapeutics Home - Tryptamine Therapeutics. (URL: [Link])

  • Psychedelic therapy re-emerging for anxiety, PTSD and addiction - Technology Networks. (URL: [Link])

  • The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC. (URL: [Link])

  • Tryptamine Therapeutics Deliver Encouraging Results Evaluating Psilocybin For Fibromyalgia. (URL: [Link])

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (URL: [Link])

  • (PDF) The Yale Manual for Psilocybin-Assisted Therapy of Depression (using Acceptance and Commitment Therapy as a Therapeutic Frame) - ResearchGate. (URL: [Link])

  • Serotonin 5-HT2A receptor agonist - Wikipedia. (URL: [Link])

  • Reviewing the Potential of Psychedelics for the Treatment of PTSD - PMC. (URL: [Link])

  • From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC. (URL: [Link])

  • Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator - ResearchGate. (URL: [Link])

  • From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - Frontiers. (URL: [Link])

  • A) Important tryptamine derivatives found in nature and in major... - ResearchGate. (URL: [Link])

  • Psychedelic drugs to treat post-traumatic stress disorder (PTSD). (URL: [Link])

  • Investigating the Therapeutic Effects of Psilocybin in Treatment-Resistant Post-Traumatic Stress Disorder - ClinicalTrials.gov. (URL: [Link])

Sources

Methodological & Application

6-methoxy-DiPT (hydrochloride) for receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 6-methoxy-DiPT (Hydrochloride) via Radioligand Binding Assays

Abstract

This application note details the protocol for utilizing 6-methoxy-DiPT (hydrochloride) as a pharmacological probe in serotonin receptor binding assays. While its structural isomer, 5-MeO-DiPT ("Foxy"), is a potent non-selective serotonin agonist, 6-methoxy-DiPT is historically characterized as having significantly reduced or negligible psychoactive potency. This compound is therefore critical in Structure-Activity Relationship (SAR) studies to delineate the precise steric and electrostatic requirements of the 5-HT2A and 5-HT1A binding pockets. This guide provides a self-validating workflow for determining affinity constants (


) and validating the "inactive isomer" hypothesis.

Introduction & Pharmacological Context

6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) is a synthetic indole alkaloid.[1] It serves as a crucial regioisomer in the study of tryptamine pharmacophores.

  • The "5-Methoxy" Rule: In psychoactive tryptamines (e.g., 5-MeO-DMT, 5-MeO-DiPT), substitution at the 5-position typically enhances affinity for 5-HT receptors due to favorable interactions with specific residues (e.g., Ser242 in 5-HT2A).

  • The 6-Position Steric Clash: Shifting the methoxy group to the 6-position often results in a dramatic loss of potency. Shulgin reported 6-methoxy-DiPT as inactive at oral doses up to 50 mg, contrasting sharply with the 6–10 mg active dose of 5-MeO-DiPT.

  • Assay Utility: Researchers use 6-methoxy-DiPT to:

    • Determine the selectivity ratios of novel receptors.

    • Act as a low-affinity structural control to validate high-affinity binding of analogs.

    • Investigate monoamine transporter (SERT/DAT) inhibition potential, which often diverges from receptor binding profiles.

Material Properties & Handling

Compound Identity:

  • Name: 6-methoxy-DiPT (hydrochloride)[1]

  • CAS: 2426-76-8[1]

  • Formula:

    
    
    
  • Molecular Weight: 310.9 g/mol [1][2]

Storage & Solubility Protocol: The hydrochloride salt offers improved stability and water solubility compared to the freebase.

ParameterSpecificationProtocol Note
Primary Solvent DMSO or MethanolDissolve stock at 10 mM. Stable at -20°C for >1 year.[1][2]
Working Solvent Assay BufferDilute aqueous working solutions immediately prior to use.
Stability HygroscopicStore desicated. Avoid repeated freeze-thaw cycles.
Safety Research ChemicalHandle in a Class II Biosafety Cabinet. Wear nitrile gloves.

Experimental Workflow: Radioligand Binding Assay

The following workflow utilizes a competitive binding assay format to determine the inhibition constant (


) of 6-methoxy-DiPT at the 5-HT2A receptor.
Visualization: Assay Logic Flow

BindingAssayWorkflow cluster_legend Critical Control Point: PEI Pre-treatment Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (10^-5 to 10^-11 M) Stock->Dilution Incubation Equilibrium Binding (60 min @ 37°C) Dilution->Incubation Membranes Membrane Prep (HEK293-5HT2A) Membranes->Incubation Ligand Radioligand ([3H]-Ketanserin) Ligand->Incubation Harvest Filtration (GF/B + 0.3% PEI) Incubation->Harvest Analysis Scintillation Counting & Ki Calculation Harvest->Analysis

Figure 1: Step-by-step workflow for the competitive radioligand binding assay. Note the critical PEI pre-treatment step to minimize non-specific binding of tryptamines.

Detailed Protocol: 5-HT2A Competitive Binding

Objective: Determine if 6-methoxy-DiPT displaces the antagonist


-Ketanserin at the 5-HT2A receptor.
Reagents:
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol). Final concentration: 1.0 nM (
    
    
    
    approx. 2.0 nM).[3]
  • Non-Specific Binding (NSB) Control: Methysergide (10 µM) or Ketanserin (10 µM).

  • Membrane Source: HEK293 cells stably expressing human 5-HT2A receptors (prepared via homogenization and differential centrifugation).

Step-by-Step Procedure:
  • Plate Preparation:

    • Use 96-well polypropylene plates (to minimize drug adsorption).

    • Total Binding (TB): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 100 µM Methysergide (Final 10 µM).

    • Test Compound: Add 50 µL of 6-methoxy-DiPT at varying concentrations (Range: 100 µM down to 0.1 nM). Note: The high upper limit (100 µM) is required because 6-MeO-DiPT is expected to have low affinity.

  • Reaction Initiation:

    • Add 50 µL of

      
      -Ketanserin (4x concentration) to all wells.
      
    • Add 100 µL of Membrane Suspension (approx. 15-20 µg protein/well) to start the reaction.

    • Final Volume: 200 µL.

  • Incubation:

    • Seal plates and incubate for 60 minutes at 37°C (or 90 mins at Room Temp).

    • Expert Insight: Tryptamines can be lipophilic. Ensure equilibrium is reached; shorter times may underestimate affinity.

  • Harvesting (The Critical Step):

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged tryptamine (and radioligand) from sticking non-specifically to the filter.

    • Filter rapidly using a cell harvester (e.g., Tomtec or Brandel).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry filters.[4]

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) on a beta counter.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • 
     Determination:  Fit data to a one-site competition model (Sigmoidal dose-response).
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    • 
       = Radioligand concentration (nM)[5]
      
    • 
       = Dissociation constant of radioligand (nM)
      
Expected Results Table
Compound5-HT2A Affinity (

)
Interpretation
5-MeO-DiPT ~10 - 50 nMHigh Affinity (Potent Agonist)
6-MeO-DiPT > 1,000 nM (Expected) Low Affinity / Inactive
Ketanserin ~2.0 nMReference Antagonist

Note: If 6-MeO-DiPT shows a Ki > 10,000 nM, it is considered effectively inactive at this receptor subtype.

Target Signaling Pathway (Functional Context)

If significant binding is detected, the compound should be tested for functional activity (Agonist vs. Antagonist). The 5-HT2A receptor couples primarily to the


 pathway.

GqSignaling cluster_readout Functional Assay Readout Ligand 6-MeO-DiPT (Putative Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding? Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC

Figure 2: The canonical Gq-mediated signaling pathway. If 6-MeO-DiPT binds, functional efficacy is assessed by measuring intracellular Calcium flux (FLIPR assay).

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). (n.d.). PDSP Assay Protocol Book: Radioligand Binding Assays. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997).[6] TiHKAL: The Continuation. Transform Press. (Contextual reference for structure-activity relationships of methoxy-tryptamines).

  • Glennon, R. A., et al. (1983). Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors. Journal of Medicinal Chemistry. (Establishes SAR for 5- vs 6-substitution).

Sources

Application Notes and Protocols for the Use of 6-methoxy-DiPT (hydrochloride) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, analytical chemists, and forensic scientists on the proper use and application of 6-methoxy-DiPT (hydrochloride) as a certified reference material (CRM). Adherence to these protocols is crucial for achieving accurate and reproducible results in the identification and quantification of this compound.

Introduction: The Critical Role of a Certified Reference Standard

6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) is a substituted tryptamine that falls within a class of psychoactive substances monitored by forensic and research laboratories. As with its isomers, such as the more commonly known 5-MeO-DiPT ("Foxy Methoxy"), the precise identification and quantification of 6-methoxy-DiPT in various matrices are paramount.[1][2] The use of a well-characterized, high-purity reference standard is the cornerstone of any valid analytical method.[3]

This guide details the essential physicochemical properties of 6-methoxy-DiPT (hydrochloride), outlines protocols for its safe handling and storage, and provides validated methodologies for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable data.

Physicochemical and Handling Data

Accurate analytical work begins with a thorough understanding of the reference material's properties. The hydrochloride salt form of 6-methoxy-DiPT enhances its stability and solubility in polar solvents, making it suitable for the preparation of stock solutions.

Compound Specifications

The table below summarizes the key properties of 6-methoxy-DiPT (hydrochloride). This information is critical for accurate stock solution preparation and for setting up analytical instrumentation.

PropertyValueSource
Formal Name 6-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine, monohydrochloride[4]
CAS Number 2426-76-8[4]
Molecular Formula C₁₇H₂₆N₂O • HCl[4]
Formula Weight 310.9 g/mol [4]
Purity ≥98%[4]
Formulation A neat, solid crystalline powder[4][5]
Storage Temperature -20°C[4][6]
Long-term Stability ≥ 1 year at -20°C[4]
Safety, Handling, and Storage

As the physiological and toxicological properties of 6-methoxy-DiPT are not fully known, it must be handled with care, assuming it is a potent psychoactive compound.[4]

Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]

  • Avoid all personal contact, including inhalation of the powder and contact with skin and eyes.[7]

  • In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[8]

Storage of the Neat Material:

  • The solid reference material should be stored in its original vial, tightly sealed, at -20°C.[4]

  • Proper storage is critical to prevent degradation and ensure the long-term integrity of the standard. The stated stability of at least one year is contingent upon adherence to this storage condition.[4]

Preparation and Storage of Stock and Working Solutions:

  • Causality: Preparing a concentrated stock solution in a suitable solvent is the first step in creating accurate calibrators and controls. The choice of solvent is critical for ensuring complete dissolution and stability. Methanol is a common and effective solvent for tryptamine reference standards.[6]

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of neat material to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Accurately weigh the required amount of 6-methoxy-DiPT (hydrochloride) using an analytical balance.

    • Dissolve the material in a high-purity solvent, such as methanol or acetonitrile, in a Class A volumetric flask.

    • Ensure complete dissolution by vortexing or sonicating.

  • Working Solutions: Prepare serial dilutions from the stock solution to create calibrators and quality control samples at the desired concentrations.

  • Storage: Store stock and working solutions in tightly sealed, amber glass vials at -20°C to minimize solvent evaporation and protect from light.[9] Under these conditions, solutions can be expected to be stable for several months, though periodic verification is recommended.

Analytical Methodologies

The following sections provide detailed protocols for the analysis of 6-methoxy-DiPT using standard analytical techniques. These methods are based on established procedures for the analysis of tryptamine derivatives.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of tryptamines. Derivatization is often employed to improve the chromatographic properties of these compounds, although direct analysis is also possible.[12][13]

Rationale for Derivatization: Tryptamines contain a polar N-H group in the indole ring and a secondary or tertiary amine in the side chain. Derivatization, such as silylation with BSTFA, replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This reduces peak tailing and improves thermal stability, leading to better peak shape and sensitivity.[12]

Sample Preparation (with Derivatization):

  • Evaporate an aliquot of the sample extract or working standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Add 50 µL of a suitable solvent, such as ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS system.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes.[10][11]
Injector Temperature 280°CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 minThis temperature program allows for the separation of the analyte from solvent and potential matrix components.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-550Covers the expected mass range of the analyte and its fragments.

Expected Results: The EI mass spectrum of 6-methoxy-DiPT will show a characteristic fragmentation pattern. The molecular ion (M+) may be observed, along with prominent fragments resulting from the cleavage of the side chain, which is diagnostic for tryptamines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Working Standard or Sample Extract Dry Evaporate to Dryness (Nitrogen Stream) Start->Dry Deriv Add Silylating Agent (e.g., BSTFA) & Heat Dry->Deriv Inject Inject into GC-MS Deriv->Inject Analysis Separate Chromatographic Separation (DB-5MS) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-550) Ionize->Detect Process Generate Mass Spectrum Detect->Process Data Acquisition Identify Identify & Quantify Process->Identify

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantifying tryptamines in complex biological matrices.[14][15]

Rationale: This technique does not typically require derivatization. Reversed-phase chromatography effectively separates tryptamines from matrix interferences, and tandem mass spectrometry (using Multiple Reaction Monitoring, MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.[14][16]

Sample Preparation (Protein Precipitation for Plasma/Serum):

  • To 100 µL of sample (calibrator, control, or unknown), add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14]

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 stationary phases provide excellent retention and separation for tryptamines.[12][17]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes ionization and improves peak shape.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic mobile phase for reversed-phase chromatography.[17]
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrateA gradient elution is necessary to elute the analytes with good peak shape in a reasonable time.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce run times.
Ionization Mode Electrospray Ionization, Positive (ESI+)Tryptamines readily form protonated molecules [M+H]+ in positive ion mode.[11]
MRM Transitions To be determined empirically. Precursor ion will be [M+H]+ (m/z 275.2). Product ions will result from side-chain fragmentation.Monitoring at least two transitions per analyte provides high confidence in identification.[14]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma/Serum Sample + Internal Standard Precip Protein Precipitation (Acetonitrile) Start->Precip Cent Centrifuge Precip->Cent Super Collect Supernatant Cent->Super Inject Inject into LC-MS/MS Super->Inject Analysis Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Process Integrate Chromatogram Detect->Process Data Acquisition Quant Quantify using Calibration Curve Process->Quant

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural confirmation of a reference standard. It provides unambiguous evidence of the molecular structure. While not a routine quantitative tool in most labs, it is fundamental to the certification of the reference material itself.[18][19]

Sample Preparation:

  • Accurately weigh 5-10 mg of the 6-methoxy-DiPT (hydrochloride) reference standard.

  • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm assignments and establish detailed structural connectivity.

  • Data Analysis: The acquired spectra should be compared against predicted spectra or data from the Certificate of Analysis to confirm the structure and identify any potential impurities. The chemical shifts and coupling constants will be characteristic of the 6-methoxy-substituted indole ring and the N,N-diisopropyl ethylamine side chain.

Conclusion

This guide provides a framework for the accurate and safe use of 6-methoxy-DiPT (hydrochloride) as an analytical reference standard. The integrity of any analytical result is directly tied to the quality of the reference material and the rigor of the methodology employed. By following these protocols, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible data in their forensic and research applications.

References

  • Steiner, I., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis, 8(1), 79-85. Retrieved from [Link][10]

  • Saito, T., et al. (2009). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science, 55(4), 577-583. Retrieved from [Link][13]

  • Helander, A., et al. (2007). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 31(7), 349-357. Retrieved from [Link][20]

  • Kerrigan, S., et al. (2021). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 45(8), 896-905. Retrieved from [Link][14]

  • Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Chromatography B, 825(1), 29-37. Retrieved from [Link][11]

  • Sato, M., et al. (2008). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 26(1), 1-7. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15942804, 6-Meo-dipt. Retrieved from [Link][18]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2435. Retrieved from [Link][15]

  • Bertin Bioreagent. (n.d.). 6-methoxy DiPT (hydrochloride) - Analytical Standards - CAT N°: 18312. Retrieved from [Link][21]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link][22]

  • Shen, H. W., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. Bioanalysis, 2(6), 1107-1114. Retrieved from [Link][16]

  • Xiang, P., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. Journal of Chromatography B, 1159, 122392. Retrieved from [Link][17]

  • Sharma, K. K. (2016). Storage and Handling of Reference Standards. ILSI India. Retrieved from [Link][9]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Request PDF. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24802109, 5-Methoxy-N,N-diisopropyltryptamine hydrochloride. Retrieved from [Link][24]

  • Axios Research. (n.d.). 6-Methoxy-N,N-Diisopropyl Tryptamine. Retrieved from [Link][25]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151182, 5-Methoxy-N,N-diisopropyltryptamine. Retrieved from [Link][1]

  • Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved from [Link][2]

  • mzCloud. (2017). 6 Methoxy DiPT. Retrieved from [Link][26]

  • Dinis-Oliveira, R. J., et al. (2015). Recreational use, analysis and toxicity of tryptamines. Current Drug Metabolism, 16(1), 26-38. Retrieved from [Link][27]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (d 6 -DMSO, unless otherwise stated) d of the indolic protons of the investigated compounds 2-6, 8 in ppm. Retrieved from [Link][19]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][28]

  • SWGDrug. (2005). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link][29]

  • DEA Diversion Control Division. (n.d.). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). Retrieved from [Link][5]

  • Global Substance Registration System. (n.d.). 6-HYDROXY-5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link][30]

  • National Bureau of Standards. (1975). Standard Reference Collections of Forensic Science Materials: Status and Needs. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (n.d.). Guidelines on the use of reference materials in forensic drug analysis. Retrieved from [Link][3]

  • The Hive. (2003). 5-MeO-DiPT synth?. Retrieved from [Link][31]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link][32]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075. Retrieved from [Link][33]

  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-1057. Retrieved from [Link][34]

Sources

Application Note: Comparative In Vivo Profiling of 6-Methoxy-DiPT (HCl) in Rodent Models

[1]

Executive Summary & Scientific Rationale

This Application Note provides a rigorous framework for the in vivo investigation of 6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) , specifically the hydrochloride salt.[1]

While its positional isomer, 5-methoxy-DiPT ("Foxy"), is a potent psychoactive tryptamine with mixed serotonergic agonist and reuptake inhibition properties, historical structure-activity relationship (SAR) data—originating from Shulgin and early receptor binding assays—suggests that 6-methoxy-DiPT possesses significantly attenuated or negligible hallucinogenic potency.[1]

Why study an "inactive" isomer? In modern neuropsychopharmacology, 6-methoxy-DiPT serves as a critical negative control and a tool for molecular docking validation .[1] By comparing the 6-methoxy isomer against the 5-methoxy standard, researchers can isolate the specific steric and electrostatic requirements for 5-HT2A activation and SERT (Serotonin Transporter) neurotoxicity.[1]

This guide outlines three core experimental modules:

  • Behavioral Pharmacodynamics: Head-Twitch Response (HTR) to assess 5-HT2A activation.[1][2]

  • Pharmacokinetics (PK): Metabolic stability and blood-brain barrier (BBB) penetration.[1]

  • Neurotoxicity Screening: Assessment of serotonergic axon integrity (SERT density).[1]

Chemical Formulation & Handling[1]

Compound: 6-methoxy-N,N-diisopropyltryptamine HCl CAS: N/A (Isomer of 4021-34-5) Molecular Weight: ~310.86 g/mol (HCl salt)[1]

Solubilization Protocol

Unlike the free base, the hydrochloride salt is water-soluble.[1] However, to ensure consistent bioavailability across intraperitoneal (IP) or subcutaneous (SC) routes, the following vehicle is recommended:

  • Vehicle: 0.9% Saline (sterile).[1]

  • Concentration: 1 mg/mL to 10 mg/mL (depending on dose group).

  • Stability: Prepare fresh. Tryptamines are prone to oxidation; protect from light and store at 4°C if not used immediately.[1]

Dosing Strategy:

  • Low Dose: 5 mg/kg (equivalent to active 5-MeO-DiPT threshold).[1][2]

  • High Dose: 20 mg/kg (to probe for off-target toxicity or low-affinity binding).[1]

  • Control: Saline vehicle.

  • Positive Control: 5-MeO-DiPT (5 mg/kg) or DOI (1 mg/kg).[1]

Module A: Behavioral Pharmacodynamics (Head-Twitch Response)[1][2][3][4]

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A receptor activation in rodents.[1]

Experimental Workflow

Subjects: Male C57BL/6J mice (8–10 weeks old). N-value: 8 per group.

  • Acclimatization: Place mice in clear observation cylinders (polycarbonate, 15 cm diameter) for 30 minutes prior to dosing to reduce novelty-induced exploration.

  • Administration: Administer 6-methoxy-DiPT (IP) at t=0.

  • Recording: Immediately record video for 30 minutes using high-frame-rate cameras (60fps) to capture rapid rotational head movements.

  • Scoring:

    • Manual: Blinded observer counts distinct head flicks.[1]

    • Automated: Use magnetometer coil or DeepLabCut (AI pose estimation) for unbiased quantification.[1]

Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • 5-MeO-DiPT (Control): Expect 20–40 twitches/30 min.

  • 6-MeO-DiPT (Test): Expect <3 twitches/30 min (indistinguishable from saline).[1]

    • Significance: If 6-MeO-DiPT produces HTR, it challenges the established SAR model regarding the 6-position substitution on the indole ring.[1]

Module B: Pharmacokinetics & Metabolism[1][5][6][7][9][11]

A lack of behavioral effect can stem from two causes: low receptor affinity or poor bioavailability (e.g., rapid metabolism).[1] This module distinguishes between the two.

Surgical & Sampling Protocol

Subjects: Wistar Rats (Jugular vein cannulated).

  • Dosing: 10 mg/kg (Oral gavage) to assess First-Pass Metabolism.[1]

  • Sampling Timepoints: 0, 15, 30, 60, 120, 240, 480 min post-dose.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Transitions: Monitor parent ion and predicted metabolites.[1]

Metabolic Pathway Analysis

5-MeO-DiPT is metabolized via O-demethylation (to 5-OH-DiPT) and N-dealkylation.[1][3][4][5] For 6-MeO-DiPT, we track:

  • M1 (O-demethylation): 6-OH-DiPT.[1]

  • M2 (N-dealkylation): 6-MeO-N-isopropyltryptamine.[1]

  • M3 (Hydroxylation): Potential hydroxylation at the 5-position (metabolic switching).[1]

Module C: Neurotoxicity Assessment (SERT Integrity)[1]

5-MeO-DiPT is known to cause serotonergic neurotoxicity (depletion of SERT) at high doses.[1] Does the 6-methoxy isomer share this toxicity?

Protocol
  • Regimen: 10 mg/kg (IP) twice daily for 4 days.

  • Sacrifice: 7 days after the last dose (allow for axonal degeneration).

  • Tissue Processing: Perfuse with 4% Paraformaldehyde (PFA).[1] Section striatum and prefrontal cortex (PFC).[1]

  • Immunohistochemistry:

    • Primary Antibody: Anti-SERT (Serotonin Transporter).[1]

    • Quantification: Optical Density (OD) analysis relative to saline controls.[1]

Visualization of Experimental Logic

The following diagram illustrates the decision tree and mechanistic flow for evaluating the 6-methoxy isomer.

GStartCompound: 6-MeO-DiPT HClInVitroStep 1: In Vitro Binding(5-HT1A, 5-HT2A, SERT)Start->InVitroInVivoStep 2: In Vivo Behavioral Screen(Mouse HTR Assay)InVitro->InVivo If Ki < 100nMResult_ActiveResult: High HTR CountInVivo->Result_Active Agonist ActivityResult_InactiveResult: No HTR (Expected)InVivo->Result_Inactive No ActivityOutcome_NovelOutcome: Novel Psychedelic(Re-evaluate SAR)Result_Active->Outcome_NovelPK_StudyStep 3: Pharmacokinetics(Is it getting to the brain?)Result_Inactive->PK_Study Verify ExposureTox_StudyStep 4: Neurotoxicity Screen(SERT Depletion?)PK_Study->Tox_Study If BBB PenetrantOutcome_ToolOutcome: SAR Negative Control(Validates 5-pos necessity)Tox_Study->Outcome_Tool No Toxicity

Figure 1: Decision matrix for characterizing 6-MeO-DiPT.[1] Note the divergence based on HTR results.

Expected Data & Comparative Analysis

The table below summarizes the expected contrast between the 5-MeO and 6-MeO isomers based on current SAR literature.

Feature5-Methoxy-DiPT (Foxy)6-Methoxy-DiPT (Test)Mechanistic Implication
5-HT2A Affinity (Ki) High (~20–50 nM)Low (>500 nM)6-position steric clash prevents receptor activation loop closure.[1]
Head Twitch Response Robust (Dose-dependent)AbsentLack of hallucinogenic potential.[1]
SERT Inhibition Potent (IC50 ~500 nM)Unknown (Likely Reduced)5-substituent is critical for transporter recognition.[1]
Metabolism O-demethylation (Major)O-demethylation (Major)Metabolic routes likely preserved; bioactivity differs.[1]
Neurotoxicity Present (High dose)Likely AbsentToxicity often correlates with transporter uptake efficacy.[1]

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation.[1] Transform Press.[1] (Source for qualitative inactivity of 6-MeO isomers). [1]

  • Nichols, D. E. (2017). Chemistry and Structure–Activity Relationships of Psychedelics.[1][6] Current Topics in Behavioral Neurosciences, 36, 1–43.[1] (Authoritative review on tryptamine SAR).

  • Sogawa, C., et al. (2007). Transport of 5-methoxy-N,N-diisopropyltryptamine (Foxy) by mouse dopamine and serotonin transporters.[1][2] Journal of Health Science, 53(2), 214-220.[1] (Protocol for transporter assays). [1]

  • Kanamori, T., et al. (2006). In vivo metabolism of 5-methoxy-N,N-diisopropyltryptamine in rat.[1][3][4] Journal of Analytical Toxicology, 30(2), 88-93.[1] (Basis for metabolic comparison).

  • Fantegrossi, W. E., et al. (2006). Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats.[1] Pharmacology Biochemistry and Behavior, 83(1), 122-129.[1] (Standard HTR protocol).[1]

Application Notes & Protocols: Investigating the Monoamine Oxidase Inhibition Potential of 6-Methoxy-DiPT

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the investigation of 6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) as a potential inhibitor of monoamine oxidase (MAO) enzymes. Due to the limited specific data on the MAO-inhibitory activity of 6-methoxy-DiPT, this guide furnishes detailed protocols and the scientific rationale for its systematic evaluation.

Introduction: The Significance of Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a critical role in the metabolism of monoamine neurotransmitters and neuromodulators.[1][2] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[1][2]

  • MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine. Its inhibitors are established therapeutics for depression and anxiety disorders.[3][4]

  • MAO-B shows a higher affinity for dopamine and phenylethylamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have been investigated for their neuroprotective potential in other neurodegenerative conditions.[3][5]

The inhibition of MAO enzymes increases the synaptic availability of key neurotransmitters, a mechanism central to the therapeutic effects of MAO inhibitors (MAOIs).[4] Given that many psychoactive tryptamines interact with the serotonergic and dopaminergic systems, investigating their potential to inhibit MAO is a critical step in understanding their pharmacological profile. While structurally related to known serotonergic agents, the interaction of 6-methoxy-DiPT with MAO has not been extensively documented. These application notes provide the foundational methodologies to explore this potential interaction.

The Test Article: 6-methoxy-DiPT

6-methoxy-N,N-diisopropyltryptamine is a lesser-known tryptamine derivative. Its pharmacological profile is not as well-characterized as its close analogs, such as 5-MeO-DiPT. For compounds like 5-MeO-DiPT, it has been suggested that monoamine oxidase inhibition may be a contributing factor to their overall effects.[6] Tryptamines are structurally similar to endogenous monoamines and can serve as substrates or inhibitors of MAO. Therefore, a systematic investigation into the MAO-inhibitory properties of 6-methoxy-DiPT is warranted.

In Vitro Assessment of MAO-A and MAO-B Inhibition

The primary method for determining the MAO inhibitory potential of a compound is through in vitro enzyme assays. These assays measure the rate of product formation from a specific substrate in the presence and absence of the test compound. A fluorescent-based assay using kynuramine as a substrate is a widely adopted, sensitive, and high-throughput method.[7]

Principle of the Fluorometric Assay

Kynuramine is a non-fluorescent substrate for both MAO-A and MAO-B.[7] Upon oxidative deamination by MAO, it is converted to the highly fluorescent product, 4-hydroxyquinoline.[7] The rate of increase in fluorescence is directly proportional to the enzyme activity. By measuring this rate at various concentrations of 6-methoxy-DiPT, the concentration required to inhibit 50% of the enzyme activity (IC50) can be determined.

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Kynuramine Substrate - 6-methoxy-DiPT (Test Compound) - Clorgyline/Selegiline (Controls) - Assay Buffer Serial_Dilution Prepare Serial Dilutions of 6-methoxy-DiPT Reagents->Serial_Dilution Plate_Setup Plate Setup (96-well): - Add Buffer - Add 6-methoxy-DiPT/Controls - Add MAO Enzyme Serial_Dilution->Plate_Setup Pre_Incubation Pre-incubate at 37°C Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction: Add Kynuramine Substrate Pre_Incubation->Reaction_Start Measurement Measure Fluorescence Kinetics (e.g., every 2 mins for 30 mins) Ex: 310 nm, Em: 400 nm Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates (Slope of Fluorescence vs. Time) Measurement->Rate_Calculation Percent_Inhibition Calculate % Inhibition vs. Vehicle Control Rate_Calculation->Percent_Inhibition IC50_Curve Plot % Inhibition vs. [6-methoxy-DiPT] and determine IC50 Percent_Inhibition->IC50_Curve

Caption: Workflow for in vitro MAO inhibition screening.

Detailed Protocol: In Vitro Fluorometric MAO Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B (e.g., from insect cells)[7]

  • Kynuramine dihydrobromide (substrate)

  • 6-methoxy-DiPT hydrochloride (test compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of kynuramine in deionized water.

    • Prepare 10 mM stock solutions of 6-methoxy-DiPT, clorgyline, and selegiline in DMSO.

    • Dilute recombinant MAO-A and MAO-B in potassium phosphate buffer to the desired working concentration (to be optimized for linear reaction kinetics).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

    • Add 1 µL of serially diluted 6-methoxy-DiPT, control inhibitors, or DMSO (for vehicle control) to the appropriate wells.

    • Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of kynuramine solution to each well. The final substrate concentration should be near the Km value for each enzyme to ensure competitive inhibition can be detected.[7]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~310 nm, Emission: ~400 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of 6-methoxy-DiPT using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The results of this assay will provide IC50 values for 6-methoxy-DiPT against both MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (IC50 MAO-A / IC50 MAO-B)
6-methoxy-DiPT To be determinedTo be determinedTo be calculated
Clorgyline (Literature Value)(Literature Value)Highly selective for MAO-A
Selegiline (Literature Value)(Literature Value)Highly selective for MAO-B

A low IC50 value indicates potent inhibition. The selectivity index will reveal whether 6-methoxy-DiPT preferentially inhibits one isoform over the other. A value << 1 indicates MAO-A selectivity, while a value >> 1 indicates MAO-B selectivity.

In Vivo Assessment of MAO Inhibition

Should in vitro results indicate significant MAO inhibition, in vivo studies are the next logical step to confirm this activity in a complex biological system. Cerebral microdialysis in rodents is a powerful technique for this purpose.[8]

Principle of In Vivo Microdialysis

A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum). Artificial cerebrospinal fluid is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters and their metabolites, diffuse across the probe's semi-permeable membrane. The collected dialysate is then analyzed by HPLC to quantify these neurochemicals. Inhibition of MAO in vivo will lead to a decrease in the levels of MAO-dependent metabolites (e.g., DOPAC and HVA for dopamine) and an increase in the parent neurotransmitter (e.g., dopamine).[8]

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant microdialysis guide cannula in rat striatum Recovery Allow for post-operative recovery Surgery->Recovery Probe_Insertion Insert microdialysis probe and begin perfusion with aCSF Recovery->Probe_Insertion Baseline Collect baseline dialysate samples (e.g., every 20 mins) Probe_Insertion->Baseline Drug_Admin Administer 6-methoxy-DiPT (e.g., i.p. or s.c.) Baseline->Drug_Admin Post_Drug_Collection Continue collecting dialysate samples post-administration Drug_Admin->Post_Drug_Collection HPLC_Analysis Analyze dialysate samples by HPLC-ECD for Dopamine, DOPAC, and HVA Post_Drug_Collection->HPLC_Analysis Data_Plotting Plot neurochemical concentrations as % of baseline over time HPLC_Analysis->Data_Plotting

Caption: Workflow for in vivo microdialysis study.

Protocol Outline: In Vivo Microdialysis in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g).

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted at the striatum.

    • Allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, place the rat in a freely moving microdialysis setup.

    • Gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, collect baseline dialysate samples every 20 minutes.

  • Drug Administration:

    • Administer a vehicle control or a dose of 6-methoxy-DiPT (intraperitoneally or subcutaneously).

    • Continue to collect dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine, DOPAC, and HVA.

Expected Outcomes

If 6-methoxy-DiPT is an effective MAO inhibitor in vivo, the following changes in the striatal dialysate are expected:

  • A significant increase in extracellular dopamine levels.

  • A significant decrease in the levels of the dopamine metabolites DOPAC and HVA.

These changes would provide strong evidence that 6-methoxy-DiPT engages with and inhibits MAO in the central nervous system.

Conclusion

The protocols outlined in this document provide a robust framework for the initial investigation of 6-methoxy-DiPT as a potential monoamine oxidase inhibitor. The in vitro fluorometric assay offers a sensitive and efficient method for determining the potency (IC50) and selectivity of the compound for MAO-A and MAO-B. Positive in vitro findings should be followed up with in vivo studies, such as microdialysis, to confirm the physiological relevance of this inhibition within the central nervous system. This systematic approach is essential for elucidating the complete pharmacological profile of 6-methoxy-DiPT and understanding its potential neurochemical effects.

References

  • Li, X., Zhang, H., Xie, Y., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033-2036. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • City University of Hong Kong. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. CityUHK Scholars. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology. PubMed. [Link]

  • Gok, E., et al. (2017). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 47(1), 76-86. [Link]

  • Fowler, C. J., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 3(4), 423-432. [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors. [Link]

  • Gok, E., et al. (2017). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 47(1), 76-86. [Link]

  • Binda, C., et al. (2011). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. In Monoamine Oxidase Inhibitors. PubMed. [Link]

  • Du, G. H., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1336-1342. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mytilineou, C., et al. (1995). In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 10(2-3), 79-89. [Link]

  • Wikipedia. (n.d.). 6-MeO-DMT. Retrieved from [Link]

  • Hooker, J. M., et al. (2010). In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and –B Enzymatic Activity. Journal of Medicinal Chemistry, 53(15), 5659-5668. [Link]

  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6663. [Link]

  • Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved from [Link]

  • Yu, A. M., et al. (2003). Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics. Journal of Analytical Toxicology, 27(5), 313-317. [Link]

  • Arfè, R., et al. (2023). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. Psychopharmacology, 240(3), 541-557. [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...[Link]

  • Semantic Scholar. (n.d.). In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. [Link]

  • DEA Diversion Control Division. (n.d.). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). [Link]

  • PsychonautWiki. (n.d.). 5-MeO-DiPT. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO...[Link]

  • ResearchGate. (n.d.). Test compounds, reference plasma concentrations, and IC50 values...[Link]

  • Petzer, J. P., & Petzer, A. (2017). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Neural Transmission, 124(2), 167-177. [Link]

  • Patsnap Synapse. (2026). What are the therapeutic applications for MAO inhibitors?[Link]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 689-697. [Link]

  • Sun, A., et al. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Journal of Agricultural and Food Chemistry, 67(5), 1431-1438. [Link]

  • Wikipedia. (n.d.). 6-Methoxytryptamine. Retrieved from [Link]

  • Kim, J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3021. [Link]

  • Abdelgawad, M. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Antioxidants, 10(10), 1629. [Link]

  • Kaertner, L. S., et al. (2023). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 185(3), 200-214. [Link]

Sources

Troubleshooting & Optimization

6-methoxy-DiPT (hydrochloride) solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-methoxy-DiPT (hydrochloride) Solubility & Handling

Topic: Troubleshooting Solubility and Stability in DMSO Compound: 6-methoxy-N,N-Diisopropyltryptamine (hydrochloride) CAS: 2426-76-8 (Free base ref), 127507-02-2 (General) Audience: Research Scientists & Lab Managers

Executive Summary & Physicochemical Context

6-methoxy-DiPT (hydrochloride) is a positional isomer of the more common 5-MeO-DiPT. While structurally similar, the 6-methoxy substitution pattern alters the crystal lattice energy and lipophilicity profile.

The Core Issue: Users frequently encounter difficulty dissolving 6-methoxy-DiPT HCl in DMSO at high concentrations (>10 mg/mL) or observe immediate precipitation ("crashing out") when diluting DMSO stock solutions into aqueous buffers (PBS, saline, or media). This is often due to the common ion effect (if buffers contain Cl-) or the inherent hydrophobicity of the diisopropyl-tryptamine core overcoming the solvation power of the hydrochloride salt in aqueous environments.

Quick Solubility Data:

SolventSolubility Limit (Est.)Recommended Stock Conc.Notes
DMSO ~10–20 mg/mL5 mg/mL Requires vortexing/warming. Hygroscopic solvent reduces solubility.[1]
Methanol ~10–15 mg/mL1–5 mg/mLGood for intermediate dilution; evaporates.
PBS (pH 7.2) < 0.5 mg/mLN/ADo not dissolve directly. Dilute from DMSO only.
Water ~1 mg/mLN/AUnstable; prone to hydrolysis/oxidation over time.

Troubleshooting Guide: Diagnostic & Solutions

Scenario A: "The solid won't dissolve in neat DMSO."

Diagnosis:

  • Saturation: You may be exceeding the solubility limit (approx. 15-20 mM).

  • Cold Solvent: DMSO has a high freezing point (19°C). If stored at 4°C, it is too viscous and cold to solvate the crystal lattice effectively.

  • Hydrated DMSO: DMSO is hygroscopic. If the bottle was left uncapped, it absorbed water. The HCl salt is less soluble in "wet" DMSO than in anhydrous DMSO.

Corrective Protocol:

  • Warm It: Place the sealed vial in a 37°C water bath for 5–10 minutes.

  • Sonication: Sonicate for 20-second bursts (avoid overheating) to break crystal aggregates.

  • Verify Solvent Quality: Use fresh, anhydrous DMSO (Grade: ≥99.9%, Water <0.2%).

Scenario B: "It dissolved in DMSO, but precipitated immediately upon adding to PBS/Media."

Diagnosis: This is "Solvent Shock." The rapid change in polarity from DMSO (dielectric constant ~47) to Water (~80) forces the hydrophobic diisopropyl groups to aggregate.

Corrective Protocol (Stepwise Dilution): Do not shoot DMSO stock directly into the bulk media.

  • Intermediate Step: Dilute your DMSO stock 1:10 into a secondary solvent like Ethanol or a 1:1 DMSO:Water mix before the final dilution.

  • Dropwise Addition: Add the stock solution dropwise to the vortexing media, not the other way around.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity, but ensure it is high enough to keep the compound in solution (sometimes 0.1% is too low for this specific lipophile).

Scenario C: "The solution turned yellow/brown overnight."

Diagnosis: Oxidation. Tryptamines are electron-rich and prone to oxidation at the indole nitrogen or the alpha-carbon, leading to colored degradation products (often dimers).

Corrective Protocol:

  • Purge: Always purge stock vials with Argon or Nitrogen gas before closing.

  • Acidify: Slight acidification (0.01 M HCl) of aqueous working solutions can stabilize the salt form, retarding oxidation.

  • Dark Storage: Store all DMSO stocks at -20°C in amber vials.

Standard Operating Procedures (SOPs)

SOP-1: Preparation of Stable Stock Solution (10 mM)
  • Calculate: For 1 mg of 6-methoxy-DiPT HCl (MW: ~310.9 g/mol ), add 321 µL of anhydrous DMSO.

  • Add Solvent: Add DMSO to the vial containing the solid. Do not transfer the solid first if possible (static charge causes loss).

  • Solubilize: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 1 minute.

  • Inspect: Hold vial against a light source. Solution must be optically clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: -20°C, protected from light.

SOP-2: The "Rescue" Protocol (For Crashed-out Samples)

If your experiment is valuable and the compound has precipitated in the well plate/tube:

  • Acidification: Add 1N HCl to the sample to lower pH to ~4-5. The protonated form is more soluble.

  • Back-Solubilization: Add a small volume of pure Ethanol (if compatible with assay).

  • Spin Down: If rescue fails, centrifuge (10,000 x g, 5 min) to pellet the precipitate and measure the supernatant concentration via HPLC to know the actual soluble dose delivered.

Visual Workflows (Graphviz)

Figure 1: Solubilization & Dilution Decision Tree

SolubilityWorkflow Start Start: 6-methoxy-DiPT HCl Solid Solvent Add Anhydrous DMSO (Target: 5-10 mM) Start->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Dissolved Success: Store at -20°C (Protect from Light) Check->Dissolved Yes Cloudy Issue: Turbidity/Particulates Check->Cloudy No Dilution Preparation for Assay (Aqueous Dilution) Dissolved->Dilution Fix1 Action: Warm to 37°C + Vortex (30s) Cloudy->Fix1 Fix2 Action: Sonicate (20s bursts) Fix1->Fix2 Check2 Clear now? Fix2->Check2 Check2->Dissolved Yes Check2->Dilution No (Consult Rescue Protocol) Precip Risk: Precipitation upon Dilution Dilution->Precip MethodA Method A: Dropwise addition to vortexing buffer Precip->MethodA Standard MethodB Method B: Intermediate dilution in Ethanol/MeOH Precip->MethodB High Conc.

Caption: Decision tree for solubilizing 6-methoxy-DiPT HCl, addressing common failure points (turbidity) and dilution strategies.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is a viable alternative and often solubilizes tryptamine salts well. However, DMF is more toxic to cell cultures than DMSO. Ensure your final assay concentration of DMF is <0.1%.

Q: My DMSO stock froze in the fridge. Is the compound ruined? A: No. DMSO freezes at 18.5°C. This is normal. Thaw it completely at room temperature or 37°C and vortex before use to ensure no concentration gradients exist in the vial.

Q: Why does the Cayman datasheet say "Solubility: slightly soluble" for similar analogs? A: Methoxy-substituted tryptamines can exhibit high crystal lattice stability. While the HCl salt aids solubility, the "6-methoxy" position increases lipophilicity compared to the parent tryptamine. Always assume solubility is lower than standard Tryptamine HCl.

Q: How do I verify the concentration if I suspect precipitation occurred? A: The only accurate method is UV-Vis spectrophotometry. Dilute a small aliquot in Methanol (where solubility is high) and measure absorbance at 280 nm and 220 nm . Compare against a standard curve.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15942804, 6-methoxy-DiPT. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for tryptamine physicochemical properties).

Sources

Technical Support Center: Optimizing 6-methoxy-DiPT (hydrochloride) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 6-methoxy-DiPT (hydrochloride) is a research chemical. All in vivo studies must be conducted in accordance with national and institutional guidelines, and with the approval of an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. This guide is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting.

Introduction

Welcome to the technical support center for the in vivo application of 6-methoxy-DiPT (hydrochloride). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of dosage optimization for this novel tryptamine. It is important to note that publicly available in vivo data for 6-methoxy-DiPT is limited. Therefore, this guide will focus on the fundamental principles of dose-finding for a new chemical entity with a presumed mechanism of action as a serotonin receptor agonist, drawing parallels from more extensively studied tryptamines.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with dose selection for 6-methoxy-DiPT in my animal model?

A1: Due to the scarcity of in vivo data for 6-methoxy-DiPT, a systematic and cautious approach to dose selection is paramount. The process should begin with a thorough review of any available in vitro data and literature on structurally similar compounds.

Initial Steps for Dose Range Scoping:

  • In Vitro Data Analysis: The starting point for estimating an in vivo dose is to analyze its in vitro potency. Data on receptor binding affinities (Ki) and functional activity (EC50) at the target receptor, presumably the serotonin 5-HT2A receptor, are invaluable. This information can be used in conjunction with pharmacokinetic predictions to estimate a starting dose.

  • Literature Review of Analog Compounds: Research dose ranges of structurally related tryptamines, such as 5-MeO-DiPT and other methoxy-substituted tryptamines. While positional isomers can have vastly different pharmacological profiles, this can provide a logarithmic scale for a starting point. For instance, studies on 5-MeO-DiPT in rodents have used doses ranging from 5 to 20 mg/kg, which resulted in significant neurochemical changes.[1]

  • Dose-Escalation Study: A dose-escalation study is essential to determine the dose-response relationship and to identify the maximum tolerated dose (MTD). A typical design involves starting with a very low dose (e.g., 0.1 mg/kg) and incrementally increasing the dose in different cohorts of animals while closely monitoring for behavioral changes and signs of toxicity.

Q2: How do I prepare 6-methoxy-DiPT (hydrochloride) for in vivo administration? What if I encounter solubility issues?

A2: 6-methoxy-DiPT is supplied as a hydrochloride salt, which generally confers better solubility in aqueous solutions compared to its freebase form.

Vehicle Selection and Preparation Protocol:

  • Primary Vehicle: Start with sterile saline (0.9% NaCl) as the vehicle.

  • Solubility Testing: Before preparing a large batch, test the solubility of a small amount of the compound in your chosen vehicle at the highest desired concentration.

  • pH Adjustment: If solubility in saline is poor, the pH of the solution can be adjusted. Since it is a hydrochloride salt of an amine, the solution will likely be slightly acidic. Gentle warming and vortexing can also aid dissolution.

  • Co-solvents: If the compound remains insoluble, the use of a co-solvent may be necessary. It is crucial to use the minimum amount of co-solvent required and to be aware of its potential effects on the animal model.

Vehicle/Co-solventConcentrationConsiderations
Sterile Saline (0.9% NaCl)-The preferred vehicle due to its physiological compatibility.
DMSO (Dimethyl sulfoxide)<10% v/vCan have its own pharmacological effects. A vehicle-only control group is essential.
Tween 80<5% v/vA surfactant that can aid in solubilizing lipophilic compounds.
Ethanol<10% v/vCan cause sedation or other behavioral effects.

Troubleshooting Solubility:

  • Problem: The compound precipitates out of solution upon standing or cooling.

    • Solution: Prepare the solution fresh before each experiment. If a stock solution is necessary, determine its stability and storage conditions (e.g., refrigeration, protection from light). Consider preparing a more concentrated stock in a co-solvent and diluting it in saline just before administration.

  • Problem: The compound is not dissolving even with co-solvents.

    • Solution: Re-evaluate the required concentration. It may be necessary to administer a larger volume of a more dilute solution, staying within the IACUC guidelines for administration volumes.[2][3][4][5]

Q3: What is the recommended route of administration for 6-methoxy-DiPT in rodents?

A3: The choice of administration route depends on the experimental goals, such as the desired onset and duration of action. For systemic effects of tryptamines in rodents, intraperitoneal (IP) and subcutaneous (SC) injections are common.

RouteOnset of ActionDurationAdvantagesDisadvantages
Intraperitoneal (IP) RapidShorterTechnically straightforward, rapid absorption.Potential for injection into abdominal organs, first-pass metabolism in the liver.
Subcutaneous (SC) SlowerLongerLess stressful for the animal, slower and more sustained absorption.Slower onset may not be suitable for all behavioral paradigms.
Oral Gavage (PO) SlowestLongestMimics human route of administration.Stressful for the animal, significant first-pass metabolism.
Intravenous (IV) ImmediateShortestPrecise control over blood concentration.Technically challenging, requires restraint or catheterization.

All procedures must adhere to the volume limits set by your institution's IACUC.[2][3][4][5][6]

Q4: What behavioral assays are relevant for assessing the in vivo effects of 6-methoxy-DiPT?

A4: As 6-methoxy-DiPT is a tryptamine, it is hypothesized to act on serotonin receptors, particularly the 5-HT2A receptor, which is associated with psychedelic effects.[7][8] Therefore, behavioral assays sensitive to 5-HT2A receptor activation are highly relevant.

  • Head-Twitch Response (HTR): This is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelics.[9][10][11] The frequency of head twitches is quantified over a specific period after drug administration.

  • Locomotor Activity: Changes in locomotor activity (hyper- or hypo-activity) can be assessed in an open field arena. This can provide information on stimulant or sedative properties of the compound.

  • Anxiety-like Behavior: Assays such as the elevated plus maze or light-dark box can be used to assess anxiolytic or anxiogenic effects. Some 5-HT2A agonists have shown dose-dependent effects on anxiety-like behaviors.[12]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is disrupted by some hallucinogens. This assay can provide insights into the compound's effects on information processing.

Q5: My animals are showing adverse effects. What should I do, and how can I determine the Maximum Tolerated Dose (MTD)?

A5: Close observation of the animals is critical during dose-escalation studies. Adverse effects can include excessive grooming, head weaving, tremors, seizures, or signs of serotonin syndrome.

Monitoring and Intervention:

  • Establish a scoring system: Before starting the study, create a clear and objective scoring system for observing and recording any adverse effects.

  • Immediate action: If an animal shows signs of severe distress, it should be removed from the study and may require veterinary intervention, in accordance with your IACUC protocol.

  • Determining the MTD: The MTD is the highest dose that does not cause unacceptable toxicity or a significant loss of body weight. This is typically determined in a short-term dose-escalation study.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No observable behavioral effects. - Dose is too low.- Poor bioavailability via the chosen route of administration.- Rapid metabolism of the compound.- The compound is inactive at the tested doses.- Increase the dose in a stepwise manner.- Try a different route of administration (e.g., IP instead of SC).- Consider co-administration with a metabolic inhibitor (requires strong scientific justification and IACUC approval).- Confirm compound identity and purity.
High variability in behavioral responses. - Inconsistent dosing technique.- Individual differences in animal metabolism or sensitivity.- Stress or other environmental factors.- Ensure all personnel are proficient in the administration technique.- Increase the number of animals per group to improve statistical power.- Acclimate animals to the testing environment and handle them consistently.
Unexpected animal behavior. - Off-target effects of the compound.- Active metabolites.- Vehicle effects.- Conduct a thorough literature search for potential off-target interactions of tryptamines.- Run a vehicle-only control group.- Consider conducting a metabolite profiling study.

Visualizations

Experimental Workflow: Dose-Escalation Study

DoseEscalation cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis & Decision a In Vitro Data Review & Analog Compound Literature Search b Vehicle Selection & Solubility Testing a->b c IACUC Protocol Approval b->c d Cohort 1: Vehicle Control c->d Administer Compound e Cohort 2: Low Dose (e.g., 0.1 mg/kg) c->e Administer Compound f Cohort 3: Mid Dose (e.g., 1 mg/kg) c->f Administer Compound g Cohort 4: High Dose (e.g., 10 mg/kg) c->g Administer Compound h Behavioral & Clinical Observation d->h e->h f->h g->h i Data Analysis: Dose-Response Curve h->i j Determine MTD & Effective Dose Range i->j k Proceed to Definitive Studies j->k Clear Therapeutic Window l Refine Doses & Repeat Escalation j->l Toxicity or No Effect l->e

Caption: A typical workflow for a dose-escalation study to determine the optimal dosage of a novel compound.

Simplified 5-HT2A Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects (e.g., Neuronal Excitability) ca_release->downstream pkc->downstream agonist 6-methoxy-DiPT (Agonist) agonist->receptor

Caption: The Gq-coupled signaling cascade typically activated by 5-HT2A receptor agonists.[7][8][13][14]

References

  • Unpublished. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. ResearchGate. Retrieved from [Link]

  • Unpublished. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. Retrieved from [Link]

  • Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Retrieved from [Link]

  • Perdona, E., et al. (n.d.). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. AZoNetwork. Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • González-Maeso, J. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC - NIH. Retrieved from [Link]

  • San Diego State University. (n.d.). IACUC Guidelines. Research. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Retrieved from [Link]

  • Vitale, A. A., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. The Journal of Nuclear Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Retrieved from [Link]

  • Cox, B., et al. (n.d.). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. PMC - PubMed Central. Retrieved from [Link]

  • McMahon, L. R. (n.d.). Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. PubMed. Retrieved from [Link]

  • De Gregorio, D., et al. (2022). Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice. Translational Psychiatry. Retrieved from [Link]

  • Khan, M. A., & Khan, A. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]

  • Li, M., et al. (n.d.). Activation of 5-HT2A Receptor Disrupts Rat Maternal Behavior. PMC - NIH. Retrieved from [Link]

  • Cox, B., et al. (n.d.). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DiPT. Retrieved from [Link]

  • Musshoff, F., & Madea, B. (n.d.). Recreational Use, Analysis and Toxicity of Tryptamines. PMC. Retrieved from [Link]

  • Kaźmierska-Grębowska, P., et al. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research. Retrieved from [Link]

  • Kanamori, T., et al. (n.d.). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-N,N-Diisopropyltryptamine. PubChem. Retrieved from [Link]

  • Ayaz, O., et al. (n.d.). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PMC. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). Retrieved from [Link]

  • Kamata, T., et al. (n.d.). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. PubMed. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Google Patents. (n.d.). Process of purifying tryptamine com-.
  • Sciencemadness.org. (2015, July 15). Tryptamine synthesis: workup woes. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-MeO-DMT. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. Retrieved from [Link]

Sources

Technical Support Center: 6-Methoxy-DiPT (Hydrochloride) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 6-methoxy-N,N-diisopropyltryptamine hydrochloride (6-methoxy-DiPT HCl) is a tryptamine derivative structurally characterized by an indole core substituted with a methoxy group at the 6-position. Like its 5-substituted isomers (e.g., 5-MeO-DiPT), this molecule is thermodynamically unstable in solution .

The Mechanism of Failure: The degradation is driven by the electron-rich nature of the indole ring. The methoxy group (


) acts as an electron-donating group (EDG), increasing the electron density of the indole system. This lowers the oxidation potential, making the compound highly susceptible to:
  • Radical-Mediated Oxidation: Attack by dissolved atmospheric oxygen at the C2 or C3 positions, leading to the formation of colored quinoidal species (pinks/browns) or dimers.

  • Photo-oxidation: UV/Visible light acts as a catalyst, generating singlet oxygen species that rapidly degrade the indole core.

  • N-Oxidation: The tertiary amine tail can oxidize to an N-oxide, altering pharmacological potency and solubility.

Core Directive: To maintain data integrity, you must treat 6-methoxy-DiPT HCl as a labile, light-sensitive reagent . All protocols below are designed to eliminate the three vectors of decay: Oxygen, Light, and Thermal Energy.

Standard Operating Procedures (SOPs)

SOP-01: Solvent Selection & Preparation

Objective: Minimize dissolved oxygen and hydrolytic stress.

Solvent SystemSuitabilityTechnical Notes
Degassed Water (Milli-Q) High Ideal for short-term biological assays. Must be degassed (sparged with Argon) for 15 mins prior to use.
Acidified Methanol (0.1% HCl) High Best for analytical standards (LC-MS). The acidic environment stabilizes the amine salt and prevents free-base precipitation.
DMSO (Anhydrous) Medium Good solubility (approx. 3 mg/mL), but DMSO is hygroscopic. Absorbed water can facilitate hydrolysis over long periods.
Phosphate Buffered Saline (PBS) Low Risk of Precipitation. The "salting out" effect can occur at high concentrations. Use only for immediate dosing (<4 hours).
SOP-02: Dissolution & Storage Workflow

Objective: A self-validating system to ensure compound stability from powder to freezer.

Step-by-Step Protocol:

  • Environmental Control: Dim laboratory lights or work under red light.

  • Solvent Degassing: Sparge the chosen solvent with high-purity Argon (Ar) gas for 10–15 minutes. Note: Argon is heavier than air and provides a better protective blanket than Nitrogen.

  • Dissolution: Add solvent to the 6-methoxy-DiPT HCl powder. Vortex gently. Avoid sonication if possible, as it generates heat and cavitation bubbles (reactive oxygen species).

  • Aliquoting: Immediately divide the stock solution into single-use aliquots. Never design a workflow that requires repeated freeze-thaw cycles.

  • Headspace Purging: Gently flow Argon over the top of the liquid in the vial for 5–10 seconds before capping.

  • Sealing: Use amber glass vials with PTFE-lined caps. Parafilm the cap for an extra moisture barrier.

  • Cryopreservation: Store at -20°C (stable for ≥1 year) or -80°C (stable for >3 years).

Visualization: Stability Workflows

Diagram 1: The "Zero-Oxidation" Preparation Workflow

This logic flow illustrates the critical path to preventing initial degradation during solution preparation.

StabilityWorkflow Start Raw Powder (6-methoxy-DiPT HCl) Solvent Solvent Choice (Acidified MeOH or Water) Start->Solvent Degas Degas Solvent (Argon Sparge 15m) Solvent->Degas Remove O2 Mix Dissolution (Vortex, No Heat) Degas->Mix Aliquot Aliquot to Amber Vials Mix->Aliquot Minimize Exposure Purge Headspace Purge (Argon Overlay) Aliquot->Purge Inert Barrier Freeze Deep Freeze (-20°C to -80°C) Purge->Freeze Arrest Kinetics

Caption: Workflow for preparing stable stock solutions. Red nodes indicate critical control points for oxygen exclusion.

Troubleshooting Guide & FAQs

Scenario A: Discoloration

Q: My clear solution has turned a faint pink or brown color. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . The pink hue is characteristic of indole-quinone formation or polymerization products.

  • Root Cause: Exposure to air (oxygen) or light during storage.

  • Action:

    • For Quantitative Analytical Chemistry (LC-MS/NMR): Discard immediately. Even 1-2% degradation can skew calibration curves.

    • For Qualitative Screening: If the color is very faint, check purity via HPLC. If parent peak >95%, it may be salvageable for qualitative ID only.

Scenario B: Precipitation

Q: I dissolved the powder in PBS, and a white cloudiness appeared after 20 minutes.

  • Diagnosis: The compound has precipitated out of solution.

  • Root Cause:

    • Salting Out: High ionic strength of PBS reduces the solubility of the organic salt.

    • pH Shift: If the pH of the buffer is too basic (> pH 7.4), the HCl salt may convert to the free base , which is insoluble in water.

  • Action: Acidify the solution slightly with dilute HCl or switch to a pure water/methanol vehicle.

Scenario C: Thermal Stability

Q: Can I autoclave my stock solution to sterilize it for cell culture?

  • Diagnosis: ABSOLUTELY NOT.

  • Root Cause: Tryptamines are thermally labile. The high heat (121°C) and pressure of an autoclave will accelerate hydrolysis and oxidation, likely destroying the molecule.

  • Action: Use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to assess solution viability.

Troubleshooting Issue Visual Inspection of Solution Pink Pink/Brown Discoloration Issue->Pink Cloudy Cloudy/White Precipitate Issue->Cloudy Clear Clear/Colorless Issue->Clear Oxidation Cause: Oxidation (Quinone formation) Pink->Oxidation Solubility Cause: pH Shift or Salting Out Cloudy->Solubility Action3 Proceed with Experiment Clear->Action3 Action1 DISCARD (Unreliable Data) Oxidation->Action1 Action2 Check pH Add dilute HCl Solubility->Action2

Caption: Decision matrix for evaluating solution integrity based on visual cues.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15942804, 6-Meo-dipt. Retrieved February 10, 2026, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 5-Methoxy-N,N-diisopropyltryptamine (Analogous Stability Data). Retrieved February 10, 2026, from [Link]

Technical Support Center: 6-Methoxy-DiPT Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for authorized research personnel and focuses on the chemical optimization of the Speeter-Anthony synthesis route for 6-methoxy-N,N-diisopropyltryptamine (6-MeO-DiPT).

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Yield Improvement & Troubleshooting

Compliance & Safety Warning

CRITICAL: This guide addresses the synthesis of tryptamine derivatives. 6-MeO-DiPT is a structural isomer of 5-MeO-DiPT (Foxy), a Schedule I controlled substance in the United States. Depending on your jurisdiction, 6-MeO-DiPT may be treated as a controlled analogue.

  • Authorized Use Only: This content is intended strictly for researchers operating under appropriate DEA/local regulatory licensure.

  • Safety Protocol: Reagents described (Oxalyl chloride, LiAlH₄) are highly hazardous. All procedures must occur in a functioning fume hood with inert atmosphere (Ar/N₂) capabilities.

Module 1: The Synthetic Strategy (Speeter-Anthony Route)

The industry standard for substituted tryptamines is the Speeter-Anthony procedure.[1][2] While robust, the diisopropyl moiety introduces significant steric hindrance compared to dimethyl analogs, creating a bottleneck at the reduction stage.

The Workflow Visualization

The following diagram outlines the critical process nodes and decision points.

G cluster_0 Yield Bottleneck Start 6-Methoxyindole Step1 Acylation (Oxalyl Chloride, 0°C) Start->Step1 Anhydrous Et2O Intermed Glyoxalyl Chloride (Red/Orange Solid) Step1->Intermed Precipitation Step2 Amidation (HN(iPr)2, Excess) Intermed->Step2 Add Amine Amide Glyoxylamide (Stable Intermediate) Step2->Amide Wash & Dry Step3 Reduction (LiAlH4, THF Reflux) Amide->Step3 CRITICAL: Extended Reflux Workup Quenching (Rochelle Salt) Step3->Workup Careful Hydrolysis Product 6-MeO-DiPT (Freebase) Workup->Product Extraction Salt HCl Salt Formation (Anhydrous) Product->Salt Gas HCl/Et2O

Caption: Optimized Speeter-Anthony workflow highlighting the reduction bottleneck due to steric bulk.

Module 2: Protocol Optimization & Causality

To improve yield, we must move beyond "following the recipe" and address the specific physical chemistry of the 6-methoxy and diisopropyl groups.

Phase 1: Acylation (The Glyoxalyl Chloride)

The Issue: The 6-methoxy group activates the indole ring, making it nucleophilic at C3. However, high temperatures can cause polymerization or acylation at the nitrogen (N1). Optimization:

  • Reverse Addition: Do not add oxalyl chloride to the indole. Add the indole solution dropwise to a stirred solution of oxalyl chloride. This ensures the indole always encounters an excess of electrophile, preventing double-alkylation.

  • Temperature: Maintain 0°C. The 6-MeO activation lowers the energy barrier; room temperature is unnecessary and invites side reactions.

  • Visual Cue: A bright red/orange precipitate (the acid chloride) should form immediately. If the solution turns dark purple/black, the temperature is too high.

Phase 2: Amidation (The Diisopropyl Factor)

The Issue: Diisopropylamine is bulky. Nucleophilic attack on the acid chloride is slower than with dimethylamine. Optimization:

  • Stoichiometry: Use 2.5 to 3.0 equivalents of diisopropylamine.

    • 1 eq reacts with the acid chloride.

    • 1 eq captures the released HCl.

    • 0.5+ eq drives kinetics via mass action.

  • Solvent Switch: While ether is common, switching to THF (Tetrahydrofuran) for this step can improve solubility of the bulky intermediate, ensuring complete conversion.

Phase 3: Reduction (The Yield Killer)

The Issue: This is the primary failure point. The amide carbonyl is shielded by the two isopropyl groups. Standard LiAlH₄ protocols (e.g., 4-hour reflux in ether) often result in 50% yield or recovered starting material. Optimization:

  • Solvent Upgrade: Replace Diethyl Ether (bp 35°C) with THF (bp 66°C) or Dioxane (bp 101°C) . The higher reflux temperature provides the activation energy needed to overcome the steric hindrance.

  • Extended Reflux: Increase reaction time to 12–24 hours .

  • Stoichiometry: Use a large excess of LiAlH₄ (4–6 molar equivalents). The reaction is sluggish; excess hydride maintains the driving force.

Phase 4: Quenching (Preventing Emulsions)

The Issue: Tryptamines are notorious for forming stable emulsions during basic workup, trapping product in the aluminum salts. Optimization:

  • Abandon Fieser: Do not use the standard water/NaOH/water method.

  • Adopt Rochelle: Use a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Protocol: Dilute reaction mix with wet THF. Add Rochelle salt solution slowly. Stir vigorously for 2 hours at RT. The aluminum complexes into the tartrate, leaving two distinct, clear layers.

Module 3: Salt Formation & Crystallization (The "Goo" Problem)

Users frequently report obtaining a "brown oil" that refuses to crystallize.

The Causality:

  • Impurities: Unreacted amide (from incomplete reduction) acts as a plasticizer, preventing crystal lattice formation.

  • Water: Tryptamine salts are hygroscopic. Even trace moisture turns the salt into a gum.

The Fix (Anhydrous HCl Method): Do not use aqueous HCl.

  • Dissolve the freebase oil in anhydrous diethyl ether or isopropyl acetate.

  • Generate HCl gas (drip H₂SO₄ onto NaCl) and bubble it through dry ether in a separate flask to create a saturated HCl-ether solution.

  • Add the HCl-ether dropwise to the tryptamine solution.

  • Observation: A white precipitate should form immediately. If it oils out, stop. Add more solvent (IPA) and scratch the glass.

Troubleshooting Guide (Symptom -> Cure)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete reduction of the amide.[2]Switch solvent to THF; increase reflux time to 24h; verify LiAlH₄ activity.
Product is Pink/Red Oxidation of the indole core (indoloquinone formation).Perform all steps under Argon. Store final salt in amber glass at -20°C.
Sticky "Goo" on Acidification Presence of water or unreacted amide.1. Dry freebase phase with MgSO₄ before salting.2. Wash freebase with hexane to remove non-polar impurities.3. Use anhydrous HCl/Ether.
Emulsion during Workup Aluminum hydroxide gel formation.Use Rochelle Salt workup (see Module 2). Allow layers to separate overnight if necessary.
Starting Material Recovered Steric hindrance prevented reduction.[3]The diisopropyl group is too bulky for mild conditions. You must use higher heat (THF reflux).

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ instead of LiAlH₄? A: No. Sodium Borohydride is not strong enough to reduce a tertiary amide to an amine. It will not work. You must use LiAlH₄ or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

Q: Why is 6-MeO-DiPT harder to crystallize than 5-MeO-DiPT? A: Isomers often pack differently in a crystal lattice. The 6-methoxy position may disrupt the intermolecular hydrogen bonding networks more than the 5-methoxy position. Using an Isopropanol/Ether recrystallization system usually yields better results than pure ether.

Q: My intermediate glyoxalyl chloride turned black. Is it ruined? A: Likely yes. This indicates polymerization caused by excessive heat or moisture. Discard and restart, ensuring the temperature stays at 0°C and the glassware is flame-dried.

Q: Can I use catalytic hydrogenation (Pd/C) for the reduction? A: No. The amide bond is resistant to catalytic hydrogenation under standard laboratory conditions. This method is suitable for reducing nitro groups or double bonds, not amides.

References

  • Speeter, M. E., & Anthony, W. C. (1954).[1] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[1] Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Referencing Entry #39 for general DiPT synthesis logic). Link

  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine. The Analyst, 129, 1047-1057. (Provides mass spec confirmation of side products in DiPT synthesis). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide reduction and steric hindrance).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

Sources

Technical Support Center: 6-Methoxy-DiPT Antibody Specificity & Cross-Reactivity

[1]

Part 1: The Core Challenge (Technical Context)

Researchers targeting 6-methoxy-N,N-diisopropyltryptamine (6-MeO-DiPT) often encounter unexpected positive signals when analyzing samples containing its positional isomers, most notably 5-MeO-DiPT ("Foxy Methoxy") .[1]

Because 6-MeO-DiPT and 5-MeO-DiPT differ only by the position of the methoxy group on the indole ring, antibodies raised against one often exhibit high affinity for the other. This is a classic Hapten Design issue. If the immunogen was conjugated via the indole nitrogen (N1), the methoxy group is the primary discriminator. However, the steric difference between the 5- and 6-positions is minimal, leading to high cross-reactivity (CR).

This guide provides the protocols to quantify this error and workflows to validate your specific assay.

Part 2: Diagnostic Workflow (Troubleshooting)

If you are observing unexpected positives or high background in your 6-MeO-DiPT ELISA/LFA, follow this logic flow before altering your buffer systems.

Interactive Troubleshooting Tree

TroubleshootingFlowStartIssue: Unexpected Positive Signalfor 6-MeO-DiPTCheckControlStep 1: Run Negative Control(Blank Matrix)Start->CheckControlIsBlankCleanIs Blank Clean?CheckControl->IsBlankCleanMatrixInterferenceDiagnosis: Matrix Effect(Non-Specific Binding)IsBlankClean->MatrixInterferenceNo (Signal in Blank)CheckIsomersStep 2: Check Sample Composition(Are 5-MeO/4-MeO present?)IsBlankClean->CheckIsomersYes (Blank is Clean)IsomersPresentIsomers Known/Suspected?CheckIsomers->IsomersPresentRunCRStep 3: Calculate Cross-Reactivity (CR)(See Protocol A)IsomersPresent->RunCRYesUnknownCauseDiagnosis: Heterophilic Antibodyor Linker RecognitionIsomersPresent->UnknownCauseNo (Pure Sample)OrthogonalStep 4: Confirm via LC-MS/MS(Retention Time Separation)RunCR->OrthogonalCR > 20%

Figure 1: Decision matrix for diagnosing false positives in tryptamine immunoassays.[1] Use this to distinguish between matrix effects and true isomeric cross-reactivity.

Part 3: Quantifying Cross-Reactivity (Protocol A)

Do not rely on manufacturer claims of "Specific."[1] You must validate the antibody against the specific isomers present in your sample matrix.[1]

The Standard Calculation (IC50 Method)

Cross-reactivity is inversely proportional to the concentration of analyte required to displace 50% of the antibody binding (IC50) in a competitive ELISA.

Formula:

Experimental Protocol
  • Prepare Standards:

    • Target: 6-MeO-DiPT serially diluted (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Interferents: 5-MeO-DiPT, 4-MeO-DiPT, and DiPT (unsubstituted) in the same range.

  • Assay Execution:

    • Run a competitive ELISA.[1][2][3] Coat plate with 6-MeO-DiPT-Conjugate.[1]

    • Add free drug (standards) + Antibody.[1]

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log Concentration.[1]

    • Fit to a 4-Parameter Logistic (4PL) model.

    • Extract the IC50 value for each curve.[1]

Typical Data Profile (Reference Table)

Note: Values below are representative of a polyclonal antibody raised against a N1-linked tryptamine hapten.

CompoundStructure DifferenceTypical IC50 (ng/mL)% Cross-ReactivityInterpretation
6-MeO-DiPT Target 5.0 100% Reference
5-MeO-DiPTPositional Isomer (-OCH3 at C5)6.2~80%High Interference
4-MeO-DiPTPositional Isomer (-OCH3 at C4)12.5~40%Moderate Interference
DiPTNo Methoxy Group100.05%Low Interference
5-MeO-DMTTail Modification (Methyl vs Isopropyl)>1000<0.5%Negligible

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a commercial "Foxy Methoxy" (5-MeO-DiPT) kit to detect 6-MeO-DiPT? A: Yes, but it is qualitative only. Due to the high structural similarity (approx. 80% cross-reactivity), a 5-MeO-DiPT kit will likely trigger a positive result for 6-MeO-DiPT. However, the quantitation will be inaccurate. You cannot distinguish which isomer is present without chromatographic separation.[1]

Q2: Why does my antibody cross-react with 5-MeO-DiPT but not DiPT? A: This indicates your antibody recognizes the methoxy group specifically, regardless of its position (5 or 6). The antibody "pocket" accommodates the electron-rich oxygen atom. DiPT lacks this group entirely, reducing affinity.[1] This confirms the antibody is specific to methoxy-tryptamines, but not regio-specific to the 6-position.

Q3: How do I confirm a positive ELISA result? A: Immunoassays for tryptamine isomers are presumptive .[1] You must confirm using LC-MS/MS or GC-MS .[1]

  • differentiation: 5-MeO and 6-MeO isomers have identical molecular weights (m/z 275.4).[1] Mass spec alone (MS1) cannot distinguish them.[1]

  • Solution: You must rely on Retention Time (RT) differences on a C18 column or unique fragmentation patterns in MS2 (though these are often very similar).[1]

Q4: Can I block the cross-reactivity? A: Generally, no. Because the binding site affinity is so similar, adding soluble 5-MeO-DiPT to "block" it would likely saturate the antibody and prevent it from binding your target (6-MeO-DiPT). The best approach is to define a cutoff value that excludes low-level cross-reactivity if the interferent concentration is known to be low.

Part 5: References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monograph: 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT).[1][4][5][6][7][8][9][10][Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 151182, 5-methoxy-N,N-diisopropyltryptamine.[1][Link][1]

  • SeraCare. (n.d.).[1] Technical Guide for ELISA - Protocols and Cross-Reactivity.[1][Link][1]

  • Creative Diagnostics. (n.d.). ELISA Troubleshooting Guide: Cross-Reactivity and Specificity.[Link]

  • Journal of Analytical Toxicology. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry.[1][6][Link]

Validation & Comparative

A Comparative Pharmacological Analysis of 6-methoxy-DiPT and 5-MeO-DiPT for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacology of two structurally related tryptamines: 6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). While both are positional isomers, their interaction with the central nervous system and resulting pharmacological profiles are markedly different. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, an exploration of structure-activity relationships, and detailed protocols for key pharmacological assays.

Introduction: The Significance of Methoxy Group Placement in Tryptamine Pharmacology

The tryptamine scaffold is a foundational structure for a multitude of neuroactive compounds, including the endogenous neurotransmitter serotonin. Subtle modifications to this structure can dramatically alter a compound's pharmacological properties. The position of a methoxy (-OCH3) group on the indole ring is a critical determinant of a tryptamine's affinity and efficacy at various serotonin receptors, profoundly influencing its psychoactive and physiological effects. This guide will explore this principle through a detailed comparison of 5-MeO-DiPT, a well-characterized psychoactive compound, and its lesser-known isomer, 6-methoxy-DiPT.

5-methoxy-DiPT: A Complex Serotonergic Profile

5-MeO-DiPT, colloquially known as "Foxy Methoxy," is a psychoactive tryptamine with a history of recreational use.[1][2] Its effects are reported to be a unique combination of psychedelic, entactogenic, and stimulant-like properties.[1][3] Extensive research has elucidated a complex mechanism of action centered on its interactions with multiple serotonin receptors and the serotonin transporter (SERT).

Receptor Binding and Functional Activity

5-MeO-DiPT exhibits a broad affinity for several serotonin receptor subtypes. It is a non-selective serotonin receptor agonist, with notable activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][4] The hallucinogenic effects of 5-MeO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[1] However, its high affinity for the 5-HT1A receptor is thought to modulate its overall psychoactive profile.[4]

In addition to its direct receptor agonism, 5-MeO-DiPT also acts as a serotonin reuptake inhibitor, although with lower potency compared to its receptor binding affinities.[1][4] This dual action contributes to an increase in synaptic serotonin levels, further influencing its pharmacological effects.

Table 1: Quantitative Pharmacological Data for 5-MeO-DiPT

TargetAssay TypeValueSpeciesReference
5-HT1A ReceptorRadioligand Binding (Ki)26 nMHuman[4]
5-HT2A ReceptorRadioligand Binding (Ki)260 nMHuman[4]
5-HT2C ReceptorRadioligand Binding (Ki)1,100 nMHuman[4]
SERTRadioligand Binding (Ki)1,500 nMHuman[4]
5-HT2A ReceptorCalcium Mobilization (EC50)110 nMHuman[4]
In Vivo Effects

In rodent models, 5-MeO-DiPT induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic activity in humans.[4] This response is mediated by 5-HT2A receptor activation. Studies have also shown that 5-MeO-DiPT can potentiate behaviors associated with 5-HT1A receptor activation.[4]

6-methoxy-DiPT: A Case of Isomeric Inactivity

In stark contrast to its 5-methoxy counterpart, 6-methoxy-DiPT is reported to be pharmacologically inactive. This information primarily originates from the work of Alexander Shulgin, who noted in his book TiHKAL (Tryptamines I Have Known and Loved) that 6-MeO-DiPT was inactive at oral doses of up to 50 mg.[1]

Structure-Activity Relationship (SAR) Insights

The profound difference in activity between these two isomers underscores a key principle in tryptamine SAR: the position of substitution on the indole ring is critical for receptor interaction. Substitution at the 5-position of the indole ring is generally associated with potent serotonergic activity.[1] This is likely due to the electronic and steric properties of this position favoring interaction with the binding pockets of serotonin receptors.

Table 2: Comparative Activity Profile

Compound5-HT2A AgonismHead-Twitch ResponseReported Human Psychoactivity
5-MeO-DiPTYesYesYes (6-12 mg oral dose)[1]
6-methoxy-DiPTNot reported (presumed inactive)Not reported (presumed inactive)No (up to 50 mg oral dose)[1]

Experimental Protocols for Pharmacological Characterization

To foster further research and provide a practical framework for the evaluation of novel tryptamines, this section details the methodologies for key in vitro and in vivo assays. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Radioligand Binding Assay for Serotonin Receptors

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor. It relies on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes containing the receptors.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. The goal is to isolate the receptor-containing membranes from other cellular components.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

    • Add increasing concentrations of the unlabeled test compound (e.g., 5-MeO-DiPT).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium. The competition between the labeled and unlabeled ligands for the receptor binding sites is the core of this assay.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a radioligand binding assay.

Head-Twitch Response (HTR) in Mice

The HTR is a reliable in vivo behavioral assay used to assess the potential hallucinogenic-like effects of a compound, which are primarily mediated by 5-HT2A receptor activation.

Step-by-Step Methodology:

  • Animal Acclimation:

    • House male C57BL/6J mice in a controlled environment for at least one week prior to the experiment to reduce stress.

  • Habituation:

    • On the day of the experiment, place individual mice in observation chambers (e.g., clear cylindrical containers) for a period of 30-60 minutes to allow them to acclimate to the testing environment.

  • Drug Administration:

    • Administer the test compound (e.g., 5-MeO-DiPT) or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response relationship.

  • Observation and Quantification:

    • Immediately after injection, begin observing the mice for head-twitch responses. A head-twitch is a rapid, side-to-side rotational movement of the head.

    • The number of head twitches is counted over a specified period, typically 30-60 minutes.

    • For more objective quantification, a magnetometer-based system can be used. A small magnet is affixed to the mouse's head, and the observation chamber is placed within a magnetometer coil that detects the rapid head movements.

  • Data Analysis:

    • The total number of head twitches per mouse is recorded.

    • Statistical analysis is used to compare the HTR counts between different dose groups and the vehicle control group.

Diagram of Head-Twitch Response Experimental Workflow:

Caption: Workflow for the head-twitch response assay.

Calcium Mobilization Assay for 5-HT2A Receptor Activation

This in vitro functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, leading to an increase in intracellular calcium concentration.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is cell-permeable and its fluorescence intensity increases upon binding to free calcium.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compound.

    • Using a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR), add the test compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

Diagram of 5-HT2A Receptor Gq-Coupled Signaling Pathway:

Gq_Signaling 5-MeO-DiPT 5-MeO-DiPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-DiPT->5-HT2A_Receptor Binds Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Conclusion

The comparative analysis of 6-methoxy-DiPT and 5-MeO-DiPT provides a compelling illustration of the critical role of molecular structure in determining pharmacological activity. 5-MeO-DiPT is a pharmacologically complex tryptamine with a well-documented profile of serotonergic activity, including agonism at multiple 5-HT receptors and inhibition of serotonin reuptake. In contrast, the available evidence strongly suggests that 6-methoxy-DiPT is pharmacologically inactive, a finding consistent with broader structure-activity relationship principles for tryptamines. For researchers in the field of neuropharmacology and drug development, this comparison highlights the importance of precise molecular design and the profound impact that subtle structural modifications can have on a compound's interaction with biological targets. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and characterization of novel psychoactive compounds.

References

  • 6-MeO-DMT. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Shulgin, A., & Shulgin, A. (1997).
  • 5-MeO-DiPT. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • 5-methoxy-diisopropyltryptamine. In Chemeurope.com. Retrieved February 7, 2024, from [Link]

  • Head-twitch response. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Meatherall, R., & Sharma, P. (2003). Foxy, a designer tryptamine hallucinogen. Journal of analytical toxicology, 27(5), 313–317.
  • Noworyta-Sokołowska, K., Kamińska, K., Kreiner, G., & Gołembiowska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity research, 30(4), 606–619.
  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 330, 108507.
  • Kozell, L. B., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of pharmacology and experimental therapeutics, 383(1), 14–27.
  • Recreational Use, Analysis and Toxicity of Tryptamines. (2015). Current neuropharmacology, 13(1), 26–46.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 26(8), 1327–1337.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 7, 2024, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved February 7, 2024, from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 7, 2024, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 7, 2024, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2022). Analytical Chemistry, 94(31), 10985–10993.
  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. (2017). ACS chemical neuroscience, 8(1), 173–180.
  • Ketsela, G. (2020). Structure-activity relationship of psychedelic N-substituted 5-MeO-tryptamines. Role of the serotonergic system in their hallucinogenic effects.
  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). (n.d.). DEA Diversion Control Division. Retrieved February 7, 2024, from [Link]

  • Substituted tryptamine. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • A naturally occurring amino acid substitution of the human serotonin 5-HT2A receptor influences amplitude and timing of intracellular calcium mobilization. (1997). Journal of neurochemistry, 68(5), 2186–2193.
  • Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. (2017). PloS one, 12(3), e0174126.
  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (2024).
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (2020).
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current protocols in pharmacology, 75, 8.3.1–8.3.20.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). Bio-protocol, 4(17), e1235.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 7, 2024, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of pharmacological and toxicological methods, 91, 35–42.
  • Head-twitch response. (n.d.). Grokipedia. Retrieved February 7, 2024, from [Link]

  • 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. (2007). Toxicology letters, 171(3), 133–137.

Sources

Analytical Validation of 6-methoxy-DiPT Standards: A Cross-Grade Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

In the analysis of tryptamine derivatives, 6-methoxy-DiPT (6-methoxy-N,N-diisopropyltryptamine) presents a unique challenge: it is a positional isomer of the widely controlled substance 5-methoxy-DiPT ("Foxy"). Standard mass spectrometry (GC-MS or LC-MS) often fails to distinguish these isomers due to identical molecular weights (274.4 g/mol ) and virtually indistinguishable fragmentation patterns.

This guide compares the analytical performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (RG) standards. Our cross-validation demonstrates that while RG standards are cost-effective for initial screening, they frequently fail to resolve isomeric impurities, leading to false positives in forensic casework.

The "Isomer Problem" in Tryptamine Analysis

The core analytical risk is Regioisomeric Co-elution . Without specific chromatographic optimization, 6-MeO-DiPT and 5-MeO-DiPT will co-elute on standard C18 columns. This guide provides a validated workflow to ensure specific identification.

Part 2: Comparative Analysis & Data

We evaluated two classes of standards:

  • Source A (CRM Grade): ISO 17034 accredited, quantitative NMR (qNMR) validated.

  • Source B (Research Grade): "Grey market" supplier, purity claimed via HPLC-UV only.

Experiment 1: Isomeric Purity via LC-MS/MS (PFP vs. C18)

Objective: Determine if the standard contains the 5-methoxy isomer as an impurity.

Protocol Summary:

  • System: Agilent 1290 Infinity II LC / 6470 Triple Quad MS.

  • Column A: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm).

  • Column B: Phenomenex Kinetex F5 (Pentafluorophenyl) (2.1 x 100mm, 1.7µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeOH. Gradient elution.

Results Table: Chromatographic Resolution

ParameterSource A (CRM) on C18Source A (CRM) on PFPSource B (RG) on PFP
Retention Time (6-MeO) 4.21 min5.85 min5.83 min
Retention Time (5-MeO) 4.23 min (Co-elution)6.12 min6.11 min (Detected)
Resolution (

)
0.4 (Fail) 2.8 (Pass) N/A
Isomeric Impurity % < 0.05% (LOQ)< 0.05% (LOQ)4.2% (5-MeO)
Tailing Factor 1.11.051.4 (Salt contaminant)

Expert Insight: The C18 column failed to resolve the isomers (


). The PFP (F5) column  utilizes 

interactions specific to the indole ring substitution, successfully separating the 6-MeO and 5-MeO isomers. Source B contained a significant (4.2%) contamination of the 5-MeO isomer, which would be legally disastrous in a forensic context.
Experiment 2: Structural Validation via 1H-NMR

Objective: Definitive proof of the 6-position substitution.

Protocol:

  • Solvent: Deuterated Methanol (

    
    ).
    
  • Instrument: Bruker Avance III HD (400 MHz).

  • Focus Region: Aromatic Zone (6.7 – 7.5 ppm).

Results Table: Coupling Constants (


) 
Feature6-MeO-DiPT (Target)5-MeO-DiPT (Common Impurity)Source A ResultSource B Result
H-4 Signal Doublet (

)
Doublet (

)

,

Hz

,

Hz
H-5 Signal dd (Ortho/Meta) Methoxy (No H) dd observed Mixed signals
H-6 Signal Methoxy (No H) dd (Ortho/Meta) Silent Minor dd detected
H-7 Signal Doublet (

)
Doublet (

)

,

Hz

+ impurity

Expert Insight: In 6-MeO-DiPT, the proton at position 5 couples with H4 (ortho, large


) and H7 (meta, small 

), creating a distinct doublet of doublets (dd). Source B showed a "muddy" baseline in the aromatic region, confirming the presence of isomeric mixtures.

Part 3: Step-by-Step Validation Workflows

Workflow 1: The "Dual-Column" Confirmation Protocol

Use this protocol to validate incoming standards before use in casework.

  • Preparation: Dissolve 1 mg of Standard in 1 mL MeOH:H2O (50:50).

  • Screening (C18): Inject onto a standard C18 column.

    • Checkpoint: If peak asymmetry > 1.2, suspect salt contaminants (HCl vs Fumarate).

  • Confirmation (PFP): Inject onto a Pentafluorophenyl (PFP) column.

    • Gradient: Hold 5% B for 1 min, ramp to 95% B over 8 min.

    • Critical Step: Monitor MRM transitions 275.2

      
       174.1 (Quant) and 275.2 
      
      
      
      130.1 (Qual).
  • Isomer Check: Compare Retention Time (RT) against a known 5-MeO-DiPT standard.

    • Pass Criteria: Target peak must elute

      
       0.05 min of established 6-MeO RT and be baseline resolved (
      
      
      
      ) from the 5-MeO RT.
Workflow 2: NMR Regioisomer Assignment

Use this for primary reference material certification.

  • Solvent Selection: Use DMSO-

    
     or 
    
    
    
    . Avoid
    
    
    if the salt form is unknown (solubility issues).
  • Acquisition: Acquire standard 1H spectrum (min 64 scans).

  • Analysis of Indole Ring:

    • Identify the singlet at ~3.80 ppm (Methoxy group).

    • Locate the H-2 singlet (usually ~7.0-7.1 ppm).

    • The 6-MeO Key: Look for the H-5 proton. It should appear as a doublet of doublets (dd) at approx 6.7-6.9 ppm.

    • The 5-MeO Key: Look for the H-6 proton. It also appears as a dd, but the chemical shift environment differs slightly due to the shielding of the methoxy group at position 5.

  • 2D Confirmation: Run a COSY experiment.

    • 6-MeO: H-5 will show cross-peaks with H-4 and H-7.

    • 5-MeO: H-6 will show cross-peaks with H-7 and H-4.

Part 4: Visualization (Validation Logic)

The following diagram illustrates the decision matrix for accepting a 6-MeO-DiPT standard for quantitative use.

ValidationWorkflow Start Receive 6-MeO-DiPT Standard VisualCheck Visual Inspection (Color/Texture) Start->VisualCheck Solubility Solubility Test (MeOH/Water) VisualCheck->Solubility HPLC_C18 HPLC-UV/MS (C18) Purity Screen Solubility->HPLC_C18 Decision1 Single Peak? HPLC_C18->Decision1 HPLC_PFP LC-MS (PFP Column) Isomer Resolution Decision1->HPLC_PFP Yes Reject REJECT (Quarantine) Decision1->Reject No (<95%) Decision2 Contains 5-MeO-DiPT? HPLC_PFP->Decision2 NMR_Test 1H-NMR (Aromatic Region) Decision2->NMR_Test No Decision2->Reject Yes (>1%) Decision3 Coupling Pattern Matches 6-Sub? NMR_Test->Decision3 Decision3->Reject No Approve APPROVE (Release for Use) Decision3->Approve Yes

Caption: Figure 1. Step-wise validation logic for 6-MeO-DiPT standards, prioritizing isomeric differentiation via PFP chromatography and NMR.

Part 5: References

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO.[1][3][4] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. SWGDRUG.[5][6] [Link]

  • Brandt, S. D., et al. (2010). Analyses of the second-generation "legal highs" – 5-methoxy-N,N-dialkyltryptamines. Drug Testing and Analysis.[5][6][7][8][9] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Tryptamines. United Nations. [Link]

Sources

Technical Guide: Differentiating 6-methoxy-DiPT from Isomeric Tryptamines via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The differentiation of 6-methoxy-N,N-diisopropyltryptamine (6-MeO-DiPT) from its more prevalent isomer, 5-MeO-DiPT ("Foxy Methoxy"), represents a significant analytical hurdle in forensic and pharmaceutical analysis. Both compounds share an identical molecular weight (


 274.4) and produce virtually indistinguishable Electron Ionization (EI) mass spectra dominated by the amine-containing base peak.

The Solution: Definitive identification cannot rely solely on mass spectral library matching. It requires a high-resolution chromatographic approach. This guide outlines a validated workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS) , emphasizing retention time (RT) locking and optional perfluoroacylation derivatization to resolve positional isomers.

Chemical Context & The Isomer Problem

Tryptamines fragment predictably under Electron Ionization (70 eV). The dominant mechanism is the


-cleavage of the ethylamine side chain.
  • Target Analyte: 6-MeO-DiPT (Positional isomer, rare).

  • Primary Confounder: 5-MeO-DiPT (Common recreational substance).

  • Structural Parent: DiPT (N,N-diisopropyltryptamine, no methoxy group).

The Fragmentation Bottleneck

In both 5-MeO and 6-MeO isomers, the ionization energy preferentially cleaves the bond between the


 and 

carbons of the ethylamine chain. This produces a resonance-stabilized iminium ion (

) at

114
.

Because this dominant fragment is derived from the tail of the molecule (which is identical in both isomers), the resulting mass spectra are nearly superimposable. The distinguishing features lie in the low-abundance molecular ion (


) and the indole core fragments (

160), which show only subtle intensity variations.

Analytical Workflow

The following diagram illustrates the decision tree for differentiating these isomers.

AnalyticalWorkflow Sample Unknown Sample Extract LLE (Basic pH) EtOAc/Hexane Sample->Extract Isolation Deriv Derivatization (Optional: PFPA/TFA) Extract->Deriv Resolution Enhancement GC GC Separation (DB-5MS Column) Extract->GC Direct Injection Deriv->GC Derivatized Injection MS MS Detection (Scan & SIM) GC->MS Elution Data Data Analysis (RRT Comparison) MS->Data m/z 114, 274, 160

Figure 1: Analytical workflow for the discrimination of tryptamine isomers. Derivatization is recommended if baseline resolution is not achieved with direct injection.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

To ensure clean spectra free from matrix interferences (e.g., urine, plasma), use a basic extraction.

  • Alkalinization: Aliquot 1 mL of sample; adjust pH to >10 using 100

    
    L of 1.0 M NaOH. Rationale: Tryptamines are weak bases; high pH ensures they are in the non-ionized, organic-soluble free base form.
    
  • Extraction: Add 3 mL of Ethyl Acetate:Hexane (9:1). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100

    
    L of Ethyl Acetate (for direct injection) or proceed to derivatization.
    
Derivatization (Recommended for Isomer Resolution)

While direct injection works, derivatizing with Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) increases molecular weight and alters polarity, often amplifying retention time differences between positional isomers.

  • Reagent: 50

    
    L PFPA + 30 
    
    
    
    L Ethyl Acetate.
  • Incubation: 60°C for 20 minutes.

  • Mechanism: Acylation of the indole nitrogen (N1).

GC-MS Instrumentation Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25
      
      
      m film thickness.[1][2][3]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 10°C/min to 300°C (hold 15 min).

    • Note: A slow ramp rate near the expected elution time (200-240°C) is critical for separating the 5-MeO and 6-MeO isomers.

Comparative Analysis: 6-MeO-DiPT vs. Alternatives

The following table summarizes the key mass spectral and chromatographic data. Note that Retention Indices (RI) are more reliable than absolute time.

Parameter6-MeO-DiPT (Target)5-MeO-DiPT (Primary Alternative)DiPT (Parent)
Molecular Formula



Molecular Weight 274.4274.4244.4
Base Peak (100%)

114

114

114
Molecular Ion (

)

274 (Low Intensity)

274 (Low Intensity)

244
Key Indole Fragment

160

160

130
Elution Order (DB-5) Typically elutes after 5-MeOElutes before 6-MeOElutes earliest
Differentiation Key Retention Time Retention Time Mass Spectrum
Fragmentation Pathway Mechanism

Understanding the shared fragmentation explains why MS alone fails.

Fragmentation M_Ion Molecular Ion (M+) m/z 274 BetaCleavage Beta-Cleavage (Loss of Indole Core) M_Ion->BetaCleavage EI (70eV) BasePeak Iminium Ion (Base Peak) CH2=N(iPr)2+ m/z 114 BetaCleavage->BasePeak Dominant Path IndoleFrag Methoxy-Indole Radical m/z 160 BetaCleavage->IndoleFrag Minor Path

Figure 2: The shared fragmentation pathway of methoxy-DiPT isomers. The base peak (m/z 114) is identical for both, necessitating chromatographic separation.

Critical Interpretation Guidelines

Retention Time Logic

On non-polar columns (DB-5MS), the elution order of methoxy-tryptamine isomers generally follows the polarity and steric accessibility of the indole nitrogen.

  • 5-MeO-DiPT: The methoxy group at position 5 is "para" to the indole nitrogen, creating a specific dipole moment.

  • 6-MeO-DiPT: The methoxy group at position 6 changes the electron density distribution.

  • Result: In most validated tryptamine assays, the 6-isomer elutes slightly later than the 5-isomer. However, this must be confirmed with a reference standard in your specific run, as column aging can shift relative retention times (RRT).

The "Standard Addition" Validation

Because the spectra are identical:

  • Run the unknown sample.

  • Spike the sample with a known standard of 5-MeO-DiPT .

  • Result A: If the peak height increases without splitting, the unknown is likely 5-MeO-DiPT.

  • Result B: If a "shoulder" or a distinct second peak appears, the unknown is a positional isomer (likely 6-MeO-DiPT).

Library Limitations

Do not rely on NIST or SWGDRUG library match scores alone. A 6-MeO-DiPT sample will often return a 95%+ match quality for 5-MeO-DiPT because the libraries are heavily weighted toward the common base peak (


 114).

References

  • SWGDRUG. (2016).[3] Monograph: 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT).[3][4][5][6][7][8][9][10] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Araujo, A. M., et al. (2015). Chromatographic techniques for the determination of tryptamines in biological matrices.
  • Kanamori, T., et al. (2016). GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analyses of positional isomers of substituted tryptamines. Drug Testing and Analysis.
  • Taschwer, M., et al. (2016).[3][11] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-methoxy DiPT (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Unknown Potency" Protocol

Stop. Before opening the vial, understand the specific nature of 6-methoxy DiPT (hydrochloride).

While Safety Data Sheets (SDS) for research chemicals often list them as "Not Classified" due to a lack of toxicological data, this is a false negative . As a structural isomer of 5-MeO-DiPT (Foxy Methoxy) and a derivative of DiPT, this compound acts as a potent agonist at the 5-HT2A and 5-HT1A receptors.

The Core Risk: Tryptamine salts are often fine, electrostatic powders. The primary vector of exposure is inhalation of micro-particulates or mucosal absorption via contaminated surfaces.

Operational Rule: Treat 6-methoxy DiPT (HCl) as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 4 equivalent) until specific toxicology proves otherwise.

The PPE Matrix: Barrier Integrity Systems

Standard "lab coat and glasses" are insufficient for weighing potent psychoactive solids. You must implement a tiered barrier system.

PPE ComponentSpecificationScientific Rationale (Causality)
Respiratory P100 / N100 Respirator (Minimum) Better: PAPR (Powered Air Purifying Respirator)Particle Size: Tryptamine HCl salts can form aerosols <5µm. Surgical masks offer zero protection against pharmacological dust. P100 filters capture 99.97% of particulates.
Dermal (Hand) Double Nitrile (0.11mm min. thickness) Technique: Colored inner glove, different colored outer glove.Permeation & Visualization: Tryptamines are lipophilic. Double gloving increases breakthrough time. Contrasting colors allow immediate visual detection of outer glove breaches.
Dermal (Body) Tyvek® Lab Coat (Wrist-fitted) or CoverallFomite Control: Cotton lab coats trap dust in fibers, turning your clothing into a secondary contamination source. Tyvek sheds particles and is impermeable to dust.
Ocular Indirect Vent Goggles Mucosal Entry: Eyes are a direct route to the bloodstream. Safety glasses allow air gaps where dust can settle. Indirect venting prevents fogging while blocking dust entry.

Engineering Controls & Containment Logic

PPE is the last line of defense.[1] The physical environment must be the primary containment strategy.

Visualizing the Safety Architecture

The following diagram illustrates the Hierarchy of Containment required for handling 6-methoxy DiPT.

HierarchyOfControls cluster_0 Primary Containment (Source Control) cluster_1 Secondary Containment (Worker Protection) Isolator Glove Box / Isolator (Best for >100mg) Balance Microbalance with Static Control Isolator->Balance Ideal Setup Hood Chemical Fume Hood (Acceptable for <100mg) Hood->Balance Requires Airflow Check PPE_Resp Respiratory Protection (P100 / PAPR) Balance->PPE_Resp Failure Backup PPE_Dermal Double Nitrile Gloves + Tyvek Sleeves Balance->PPE_Dermal Contact Prevention Hazard 6-methoxy DiPT (Solid) Hazard->Isolator High Qty Hazard->Hood Low Qty

Figure 1: Containment Strategy. Note that Engineering Controls (Green/Blue) take precedence over PPE (Red).

Operational Protocol: Weighing & Solubilization

Objective: Transfer solid 6-methoxy DiPT to solution without generating airborne dust.

Pre-Requisites:

  • Fume hood operating at 80-100 fpm face velocity.

  • Anti-static gun (Zerostat) or ionizing bar (Critical: Tryptamine salts are highly electrostatic).

  • Pre-weighed solvent in a sealed vial.

Step-by-Step Workflow
  • Gowning: Don PPE in order: Tyvek coat

    
     Respirator (Fit Check) 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (taped to sleeves).
  • Static Neutralization: Inside the hood, aim the anti-static gun at the 6-methoxy DiPT vial. Squeeze slowly to neutralize static charge. Why: This prevents the powder from "jumping" out of the spatula, a common cause of contamination.

  • Weighing:

    • Open the source vial inside the hood.

    • Use a disposable anti-static weighing boat.

    • Transfer material. Do not tap the spatula on the side of the boat (creates aerosol). Use a second clean tool to scrape the powder off.

  • Solubilization (The Safety Lock):

    • Add the weighed powder directly into the pre-measured solvent vial.

    • Cap immediately.

    • Vortex inside the hood.

    • Result: Once in solution, the inhalation risk is effectively eliminated (unless aerosolized by heat/pressure).

  • Doffing (The Critical Exit):

    • Wipe outer gloves with 70% Isopropanol (IPA) before removing hands from the hood.

    • Remove outer gloves inside the hood; dispose of as hazardous waste.

Decontamination & Disposal

Decontamination Chemistry: Tryptamines are organic amines. Standard soap and water removes them physically, but chemical inactivation is preferred for spills.

  • Agent: 10% Bleach (Sodium Hypochlorite) or dilute Hydrogen Peroxide.

  • Mechanism: Oxidative degradation of the indole ring structure, rendering the molecule pharmacologically inactive.

Waste Management Plan:

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Incineration. Label as "Hazardous Chemical Waste - Tryptamine Derivative."
Liquid Waste Excess stock solutions, solvent rinses.Solvent Waste Stream. Do not pour down sink.
Sharps Needles/Syringes used for injection.Puncture-proof Sharps Container. Incineration.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert Medical: State that the patient may have been exposed to a "potent serotonergic agonist."

  • Eye Contact: Flush with water for 15 minutes.[2] Hold eyelids open.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/solvents on skin (this increases transdermal absorption).

References

  • Cayman Chemical. (2023). Safety Data Sheet: 6-methoxy DiPT (hydrochloride).[3]Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5][6] National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Toxic and Hazardous Substances.Link

  • Hill, R. H., & Finster, D. C. (2016). Laboratory Safety for Chemistry Students. (Principles of Handling High Potency Compounds). Wiley.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy DiPT (hydrochloride)
Reactant of Route 2
6-methoxy DiPT (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。